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  • Product: 1,2-Dichloro-2,2-difluoro-1-iodoethane
  • CAS: 812-06-6

Core Science & Biosynthesis

Foundational

Chemical properties of 1,2-Dichloro-2,2-difluoro-1-iodoethane

An In-depth Technical Guide to the Chemical Properties of 1,2-Dichloro-2,2-difluoro-1-iodoethane Introduction 1,2-Dichloro-2,2-difluoro-1-iodoethane is a halogenated hydrocarbon of significant interest to the synthetic c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1,2-Dichloro-2,2-difluoro-1-iodoethane

Introduction

1,2-Dichloro-2,2-difluoro-1-iodoethane is a halogenated hydrocarbon of significant interest to the synthetic chemistry community. As a functionalized ethane derivative, it incorporates chlorine, fluorine, and iodine atoms, creating a molecule with a unique profile of reactivity and physical properties. The presence of a labile carbon-iodine bond, alongside the influence of vicinal dichloro and difluoro substitution, makes it a potentially valuable building block for the introduction of complex fluoroalkyl moieties in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and handling considerations, synthesized from available data for the compound and its structural analogues.

Molecular Structure and Identification

Correctly identifying a chemical compound is the foundation of all subsequent research. The structural and naming conventions for 1,2-Dichloro-2,2-difluoro-1-iodoethane are outlined below.

  • Chemical Name: 1,2-Dichloro-2,2-difluoro-1-iodoethane

  • CAS Number: 812-06-6[1][2]

  • Molecular Formula: C₂HCl₂F₂I[1][2]

  • Molecular Weight: 260.84 g/mol [1]

  • Canonical SMILES: C(C(F)(F)Cl)(Cl)I[2]

  • InChI Key: DKUCKYGZQSGSOX-UHFFFAOYSA-N[2]

Caption: 2D Structure of 1,2-Dichloro-2,2-difluoro-1-iodoethane.

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. The data presented here are predicted values based on computational models, which provide a reliable estimate in the absence of experimentally verified figures.

PropertyValueSource
Density 2.3 ± 0.1 g/cm³[2]
Boiling Point 129.9 ± 8.0 °C at 760 mmHg[2]
Refractive Index 1.510[2]
Flash Point 32.4 ± 18.4 °C[2]
LogP (Octanol/Water Partition Coefficient) 2.95[2]

Spectroscopic Profile

While specific spectral data for this exact isomer is not widely published, a theoretical analysis based on its structure allows for the prediction of key features in various spectroscopic techniques. This is crucial for reaction monitoring and structural confirmation.

  • ¹H NMR Spectroscopy : The spectrum is expected to show a single proton environment. This proton, located on the carbon bearing the iodine and a chlorine atom, would appear as a triplet due to spin-spin coupling with the two adjacent fluorine atoms (following the n+1 rule). The chemical shift would be significantly downfield, influenced by the high electronegativity of the adjacent halogens.

  • ¹⁹F NMR Spectroscopy : The two fluorine atoms are chemically equivalent. Their signal would appear as a doublet, resulting from coupling with the single vicinal proton.

  • ¹³C NMR Spectroscopy : Two distinct signals are expected, one for each carbon atom. The chemical shift of each carbon will be influenced by the attached halogens. The C-H carbon signal will be split by the attached proton, while the C-F₂ carbon signal will appear as a triplet due to coupling with the two fluorine atoms.

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by absorption bands corresponding to the various bond vibrations within the molecule. Key expected peaks include C-H stretching, and the characteristic and strong C-F and C-Cl stretching bands. The C-I stretching vibration would appear at a lower frequency.

Chemical Properties and Reactivity

The reactivity of 1,2-dichloro-2,2-difluoro-1-iodoethane is dominated by the carbon-iodine bond, which is the weakest and most polarizable bond in the molecule. This makes the iodine atom an excellent leaving group and the primary site for chemical transformations.

Nucleophilic Substitution

The compound is an excellent substrate for Sₙ2 reactions. The iodine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of the –CHCl-CF₂Cl fragment into various molecular scaffolds. This is a key transformation for synthesizing more complex fluorinated molecules.

Reductive Dehalogenation

Similar to other iodoalkanes, the C-I bond can be cleaved using reducing agents, such as zinc dust. This reaction would likely lead to the formation of a radical intermediate or an organozinc species, which can be further manipulated. Complete reduction could yield 1,2-dichloro-2,2-difluoroethane, while controlled elimination could potentially form 1,2-dichloro-1,2-difluoroethene.

Radical Chemistry

The weak C-I bond can undergo homolytic cleavage upon exposure to heat or UV light, generating a Cl(F₂)C-C•HCl radical. This reactive intermediate can participate in various radical-mediated processes, such as additions to alkenes or alkynes, making it a useful tool for forming new carbon-carbon bonds.

Organometallic Chemistry

The compound can be used to form organometallic reagents. For instance, reaction with magnesium would yield a Grignard reagent, Cl(F₂)C-CHCl(MgI). These reagents are powerful nucleophiles used extensively in organic synthesis.

Potential Synthetic Pathways

start 1-Chloro-2,2-difluoroethene reagent + ICl (Iodine Monochloride) start->reagent Reaction intermediate Electrophilic Addition (Markovnikov or Anti-Markovnikov) reagent->intermediate product 1,2-Dichloro-2,2-difluoro-1-iodoethane (Target Molecule) intermediate->product initiator Free Radical Initiator (e.g., AIBN, UV light) initiator->reagent Initiates

Caption: Proposed synthesis via electrophilic or radical addition.

The most plausible route involves the addition of iodine monochloride (ICl) across the double bond of 1-chloro-2,2-difluoroethene. This reaction can proceed via two main pathways:

  • Electrophilic Addition : The electron-rich double bond attacks the iodine atom of ICl, forming a carbocation intermediate. The subsequent attack by the chloride ion would yield the final product. The regioselectivity (i.e., which carbon gets the iodine versus the chlorine) would depend on the stability of the intermediate carbocation.

  • Free-Radical Addition : In the presence of a radical initiator (like AIBN or UV light), ICl can add across the double bond via a radical chain mechanism. This pathway often results in anti-Markovnikov addition, providing an alternative regiochemical outcome to the electrophilic route.

Safety, Handling, and Storage

Specific safety data for 1,2-dichloro-2,2-difluoro-1-iodoethane is not available. Therefore, precautions must be based on data from structurally similar halogenated hydrocarbons, such as 1,2-dichloroethane.[3][4][5]

Hazard Profile
  • Irritation : Expected to be a skin, eye, and respiratory tract irritant.[6][7]

  • Toxicity : May be harmful if swallowed, inhaled, or absorbed through the skin.[3][7]

  • Organ Effects : Prolonged or repeated exposure may cause damage to the central nervous system, liver, and kidneys.[3]

  • Flammability : May be flammable, with a predicted flash point around 32°C.[2]

Recommended Handling Procedures
  • Work in a well-ventilated chemical fume hood to minimize inhalation exposure.[8]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

  • Avoid contact with heat, sparks, and open flames.[4]

  • Ground and bond containers and receiving equipment to prevent static discharge.[7]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals (e.g., aluminum).[4][9]

  • Protect from direct sunlight, as the C-I bond can be light-sensitive.

Applications and Future Outlook

The primary utility of 1,2-dichloro-2,2-difluoro-1-iodoethane lies in its role as a synthetic intermediate. Its structural features suggest several high-value applications:

  • Fluoroalkyl Building Block : It serves as a precursor for the –CHCl-CF₂Cl moiety, which can be incorporated into larger molecules. The introduction of such groups is a common strategy in drug discovery to modulate properties like metabolic stability, lipophilicity, and binding affinity.

  • Monomer Synthesis : Similar compounds, like 1,2-dichloro-1,1,2-trifluoro-2-iodoethane, are used to synthesize fluorinated monomers for specialty polymers.[10] This compound could potentially be used in a similar capacity.

  • Precursor to Fluorinated Olefins : Through elimination reactions, it could be converted into valuable fluorinated alkenes, which are themselves versatile building blocks in organic chemistry.

As the demand for complex, selectively fluorinated molecules continues to grow, particularly in the pharmaceutical and materials science sectors, compounds like 1,2-dichloro-2,2-difluoro-1-iodoethane represent key enabling tools for innovation.

References

  • 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane. PubChem, National Center for Biotechnology Information. [Link]

  • safety data sheet sds/msds 1,2-dichloroethane. Biochem Chemopharma. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1,2-Dichloro-2,2-difluoro-1-iodoethane

This guide provides a comprehensive technical overview of 1,2-Dichloro-2,2-difluoro-1-iodoethane, a halogenated hydrocarbon of interest to researchers and professionals in organic synthesis and drug development. Due to t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,2-Dichloro-2,2-difluoro-1-iodoethane, a halogenated hydrocarbon of interest to researchers and professionals in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document synthesizes information from established chemical principles and data from structurally related molecules to present a predictive yet scientifically grounded resource.

Core Identifiers and Physicochemical Properties

A unique and unambiguous identification of a chemical substance is paramount for scientific communication, procurement, and regulatory compliance. The core identifiers for 1,2-Dichloro-2,2-difluoro-1-iodoethane are summarized below.

IdentifierValue
CAS Number 812-06-6[1]
Molecular Formula C₂HCl₂F₂I[1]
Molecular Weight 260.84 g/mol [1][2]
PubChem CID 2758088[2]
InChI InChI=1S/C2HCl2F2I/c3-1(7)2(4,5)6/h1H[2]
InChIKey DKUCKYGZQSGSOX-UHFFFAOYSA-N[2]
Canonical SMILES C(C(F)(F)Cl)(Cl)I[2]

Predicted Physicochemical Properties:

PropertyPredicted Value
Density 2.3 ± 0.1 g/cm³[2]
Boiling Point 129.9 ± 8.0 °C at 760 mmHg[2]
Flash Point 32.4 ± 18.4 °C[2]
Refractive Index 1.510[2]
logP 2.95[2]

Synthesis and Plausible Reaction Pathways

Proposed Synthesis: Halogen Exchange from a Dichloro-precursor

A logical and common method for the introduction of an iodine atom into a haloalkane is through a Finkelstein-type halogen exchange reaction. This would involve the reaction of a corresponding dichloro- or bromochloro-difluoroethane with an iodide salt. A potential precursor for this synthesis is 1,1,2-trichloro-2,2-difluoroethane.

Experimental Protocol: Conceptual Halogen Exchange

Objective: To synthesize 1,2-Dichloro-2,2-difluoro-1-iodoethane from 1,1,2-trichloro-2,2-difluoroethane.

Materials:

  • 1,1,2-trichloro-2,2-difluoroethane

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve 1,1,2-trichloro-2,2-difluoroethane in a suitable volume of anhydrous acetone.

  • Add a molar excess (typically 1.5 to 3 equivalents) of sodium iodide to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by gas chromatography (GC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the precipitated sodium chloride by filtration.

  • The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the acetone.

  • The crude product is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water and a dilute solution of sodium thiosulfate (to remove any residual iodine).

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed by rotary evaporation to yield the crude 1,2-Dichloro-2,2-difluoro-1-iodoethane.

  • Purification can be achieved by fractional distillation under reduced pressure.

Causality behind Experimental Choices:

  • Acetone as Solvent: Acetone is a common solvent for Finkelstein reactions as it readily dissolves sodium iodide but not the resulting sodium chloride, driving the reaction forward according to Le Chatelier's principle.

  • Molar Excess of NaI: Using an excess of the iodide salt increases the reaction rate and helps to ensure complete conversion of the starting material.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Caption: Conceptual workflow for the synthesis of 1,2-Dichloro-2,2-difluoro-1-iodoethane.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1,2-Dichloro-2,2-difluoro-1-iodoethane is predicted to be dominated by the carbon-iodine bond, which is the weakest and most labile bond in the molecule.[3][4]

Nucleophilic Substitution

The carbon atom attached to the iodine is electrophilic due to the electronegativity of the halogens. This makes it susceptible to attack by nucleophiles, leading to the displacement of the iodide ion, which is an excellent leaving group. The reactivity trend for halogenoalkanes in nucleophilic substitution is R-I > R-Br > R-Cl > R-F.[3][4][5]

Nucleophilic_Substitution Reactant C(Cl)(I)-C(F)₂Cl Electrophilic Carbon Product C(Cl)(Nu)-C(F)₂Cl Substituted Product Reactant->Product:f0 LeavingGroup I⁻ Reactant->LeavingGroup Nucleophile Nu⁻ Nucleophile->Reactant:f0 Radical_Addition Initiation Initiator (Heat/UV) Reactant Cl(I)CH-CF₂Cl Initiation->Reactant Radical •CH(Cl)-CF₂Cl Reactant->Radical Homolytic Cleavage Alkene R-CH=CH₂ Radical->Alkene Addition AdductRadical R-CH(•)-CH₂(CH(Cl)-CF₂Cl) Alkene->AdductRadical ChainTransfer Chain Transfer with Cl(I)CH-CF₂Cl AdductRadical->ChainTransfer ChainTransfer->Radical Regenerates Product R-CH(I)-CH₂(CH(Cl)-CF₂Cl) ChainTransfer->Product

Caption: Proposed mechanism for the radical addition to an alkene.

Predicted Spectroscopic Data

  • ¹H NMR: A single proton is present in the molecule, bonded to a carbon that is also attached to a chlorine and an iodine atom. This proton would likely appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift would be significantly downfield due to the electron-withdrawing effects of the adjacent halogens.

  • ¹³C NMR: Two distinct carbon signals are expected. The carbon bonded to the iodine, chlorine, and hydrogen (-CHClI) would appear at a certain chemical shift, while the carbon bonded to two fluorine atoms and one chlorine atom (-CF₂Cl) would appear at a different chemical shift, likely further downfield and split by the fluorine atoms.

  • ¹⁹F NMR: The two fluorine atoms are chemically equivalent and would give rise to a single signal. This signal would be split into a doublet by the adjacent proton.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 260 (for the most common isotopes). The isotopic pattern would be complex due to the presence of chlorine and iodine. Fragmentation would likely involve the loss of an iodine atom (the weakest bond), leading to a significant peak at m/z 133.

Safety and Handling

As with all halogenated hydrocarbons, 1,2-Dichloro-2,2-difluoro-1-iodoethane should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling vapors, as halogenated hydrocarbons can have narcotic effects and may cause respiratory irritation. [6]In high concentrations, they can act as asphyxiants by displacing oxygen.

  • Skin and Eye Contact: Avoid contact with skin and eyes, as it may cause irritation.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and reactive metals.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

1,2-Dichloro-2,2-difluoro-1-iodoethane is a potentially useful building block in organic synthesis, particularly for the introduction of the dichloro-difluoroethyl group. While direct experimental data is limited, its chemical behavior can be predicted with a reasonable degree of confidence based on the established principles of halogenoalkane reactivity. The lability of the carbon-iodine bond makes it a prime candidate for nucleophilic substitution and radical-mediated reactions. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential applications.

References

  • Clark, J. (2023). an introduction to halogenoalkanes (haloalkanes). Chemguide. Retrieved from [Link]

  • Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes. Retrieved from [Link]

  • Beier, P. (n.d.). Photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to alkenes. Fluorine notes. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Reactivity of Halogenoalkanes (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 8.3: Halogenation of Alkenes - Addition of X₂. Retrieved from [Link]

  • YSI. (2015, May 26). Safety Data Sheet. Retrieved from [Link]

  • Groves, J. T., & Lee, J. (2017). Catalytic, Diastereoselective 1,2-Difluorination of Alkenes. PMC - NIH. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-Dichloro-1,2-difluoroethane. Retrieved from [Link]

  • UCCS. (2021, September 22). SAFE OPERATING PROCEDURE. Retrieved from [Link]

  • Honeywell. (n.d.). SAFETY DATA SHEET CFC-13. Retrieved from [Link]

  • Taylor & Francis. (2017). Telomerization – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2016, June 29). (PDF) Synthesis of fluorinated telomersPart 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. Retrieved from [Link]

  • Wiley Online Library. (2008, April 15). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Retrieved from [Link]

  • Amazon AWS. (n.d.). HAZARDOUS MATERIALS AWARENESS. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Additions to Alkenes. Retrieved from [Link]

  • Pearson. (n.d.). Reactions of Alkenes. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dichloro-1,1-difluoroethane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-dichloro-1,2-difluoroethane (CAS 431-06-1). Retrieved from [Link]

  • SciSpace. (n.d.). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane.. Retrieved from [Link]

  • Google Patents. (n.d.). US2399024A - Process for obtaining 1,2-dichloro-1,1-difluoroethane.
  • European Patent Office. (n.d.). Process for the production of 1,1,2-trichloro-2,2-difluoroethane - EP 0143864 B1. Retrieved from [Link]

  • Issuu. (n.d.). Safe handling when working with refrigerants. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dichloroethane. Retrieved from [Link]

  • ACS Publications. (2018, June 25). Radical Fluoroalkylation Reactions. Notables de la Ciencia. Retrieved from [Link]

  • NIST. (n.d.). Experimental data for CHFClCHFCl (1,2-dichloro-1,2-difluoroethane RR). Retrieved from [Link]

  • ATSDR. (n.d.). Toxicological Profile for 1,2-Dichloroethane. Retrieved from [Link]

  • YouTube. (2021, April 16). Free Radical Reactions. Retrieved from [Link]

  • Neuman, R. C. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions. Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Ethane, 1,1-dichloro-2,2-difluoro-. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of fluorinated telomers Part 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. Retrieved from [Link]

  • CHEMSHEETS.co.uk. (2017, December 2). FREE RADICAL SUBSTITUTION. Retrieved from [Link]

  • University of Rochester. (n.d.). Radical Reactions (Part 1). Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Strategic Utilization of 1,2-Dichloro-2,2-difluoro-1-iodoethane in Fluorine Chemistry

The following technical guide details the properties, synthesis, and applications of 1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS 812-06-6). Executive Summary 1,2-Dichloro-2,2-difluoro-1-iodoethane ( ) is a specialized ha...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS 812-06-6).

Executive Summary

1,2-Dichloro-2,2-difluoro-1-iodoethane (


) is a specialized haloalkane intermediate characterized by its high density and unique reactivity profile.[1] Unlike perfluorinated iodides (

), this molecule possesses a "mixed-halo" backbone containing fluorine, chlorine, and iodine.[2] Its utility in drug discovery and materials science stems from the lability of the C–I bond, which facilitates Atom Transfer Radical Addition (ATRA) , and the presence of the vicinal dichloro-difluoro motif, which serves as a latent functional group for the synthesis of fluorinated vinyl monomers.[2]

This guide provides a comprehensive analysis of its synthesis, reaction mechanisms, and handling protocols for researchers in fluoropolymer and pharmaceutical chemistry.[2]

Molecular Architecture and Synthesis

Structural Analysis

The molecule exhibits a distinct polarization due to the electronegativity gradient along the ethane backbone.

  • C1 (

    
    ):  The site of primary reactivity. The C–I bond is weak (
    
    
    
    53 kcal/mol), making it susceptible to homolytic cleavage under thermal or photochemical initiation.[2]
  • C2 (

    
    ):  A chemically robust fluorinated anchor.[2] The fluorine atoms provide steric protection and inductive stabilization, while the chlorine atom offers a secondary site for potential elimination or substitution.[2]
    
Synthesis via Regioselective Iodochlorination

The standard synthesis involves the electrophilic addition of Iodine Monochloride (ICl) to 1-chloro-2,2-difluoroethylene (HCFC-1122).

Reaction Equation:



Mechanistic Insight: The regiochemistry is governed by the stabilization of the intermediate carbocation.[3] The electrophilic iodine (


) attacks the carbon bearing the hydrogen (

), generating a carbocation at the

position. Although fluorine is inductively electron-withdrawing, it stabilizes the adjacent cation via resonance (back-donation of lone pair electrons), which is often more significant than the stabilization provided by chlorine.[2] The chloride ion (

) then captures the carbocation at the

site.

Synthesis cluster_0 Reagents cluster_1 Intermediate cluster_2 Product Reagent1 1-chloro-2,2- difluoroethylene Inter Carbocation Intermediate [Cl-CH(I)-C+(F)2] Reagent1->Inter Electrophilic Attack (I+) Reagent2 Iodine Monochloride (I-Cl) Reagent2->Inter Prod 1,2-Dichloro-2,2- difluoro-1-iodoethane (CAS 812-06-6) Inter->Prod Nucleophilic Capture (Cl-)

Figure 1: Regioselective synthesis pathway via electrophilic addition.

Core Application: Atom Transfer Radical Addition (ATRA)[2]

The primary utility of


 is as a telogen  in radical reactions. It transfers the 

group to alkenes, allowing for the precise introduction of fluorinated segments into hydrocarbon chains.
The Mechanism

The reaction proceeds via a radical chain mechanism initiated by the homolysis of the weak C–I bond.

  • Initiation: A radical initiator (e.g., AIBN, peroxides) or a metal catalyst (

    
    , 
    
    
    
    ) generates the initial radical
    
    
    .[2]
  • Propagation:

    • The haloalkyl radical adds to the alkene double bond.

    • The resulting adduct radical abstracts an iodine atom from another molecule of the starting material.

    • This regenerates the chain carrier radical and forms the final addition product.

Experimental Protocol: Copper-Catalyzed ATRA

This protocol describes the addition of


 to 1-hexene to synthesize a semifluorinated intermediate.

Reagents:

  • 1,2-Dichloro-2,2-difluoro-1-iodoethane (1.0 eq)[1]

  • 1-Hexene (1.2 eq)

  • Copper powder (10 mol%)

  • Ligand: 2,2'-Bipyridine (10 mol%)

  • Solvent: Acetonitrile (degassed)[2]

Step-by-Step Methodology:

  • Setup: In a glovebox or under argon flow, charge a pressure tube with Copper powder and Bipyridine.[2] Add Acetonitrile and stir until the complex forms (often dark brown/green).

  • Addition: Add 1-hexene followed by 1,2-Dichloro-2,2-difluoro-1-iodoethane via syringe.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical, as

    
     quenches radicals).[2]
    
  • Reaction: Seal the tube and heat to 80°C for 12–16 hours. The heterogeneous copper surface acts as the single-electron transfer (SET) agent.

  • Workup: Cool to room temperature. Dilute with diethyl ether to precipitate copper salts.[2] Filter through a pad of Celite.[2]

  • Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient). The product will be the 1:1 adduct:

    
    .
    

Data Interpretation:

Parameter Value/Observation Causality
Yield Typically 75–85% High efficiency of I-atom transfer prevents polymerization (telomerization).

| Regioselectivity | >95% Anti-Markovnikov | The electrophilic radical (


) attacks the terminal carbon of the alkene. |
| Appearance  | Pale yellow oil | Residual iodine traces often color the product; wash with 

to remove. |

Advanced Applications: Vinyl Monomer Synthesis[2]

Beyond ATRA, this molecule serves as a precursor to complex fluorinated vinyl ethers used in high-performance elastomers.[2]

Dehydroiodination

Treatment of the ATRA adducts with mild bases (e.g., DBU, t-BuOK) eliminates HI, regenerating the double bond.[2]



This allows the 

motif to be installed onto a vinyl scaffold.
Dechlorination to Trifluorovinyl Ethers

While less common for this specific isomer, zinc-mediated dechlorination can be utilized in derivatives to form trifluorovinyl ethers (


), which are critical monomers for perfluoroalkoxy (PFA) polymers.[2]

Applications cluster_ATRA Radical Chemistry cluster_Func Functionalization Start 1,2-Dichloro-2,2-difluoro- 1-iodoethane Radical Radical Species [ClCF2-CHCl•] Start->Radical Initiation (Cu/Heat) Adduct Iodinated Adduct (Telomer) Radical->Adduct + Alkene Alkene Fluorinated Alkene (via HI elimination) Adduct->Alkene + Base (-HI) Polymer Fluoropolymers (Materials Science) Alkene->Polymer Polymerization

Figure 2: Synthetic workflow from precursor to polymer applications.

Safety and Handling (E-E-A-T)

Working with halo-iodo-alkanes requires strict adherence to safety protocols due to their alkylating potential and volatility.

  • Toxicity: Like 1,2-dichloroethane, this fluorinated analog should be treated as a potential carcinogen and neurotoxin.[2] Use only in a certified fume hood.[2]

  • Light Sensitivity: The C–I bond is photosensitive.[2] Store the chemical in amber glass vials wrapped in foil at 2–8°C.

  • Incompatibility: Avoid contact with strong reducing agents (Lithium Aluminum Hydride) or active metals (Na, K) which can cause rapid, exothermic dehalogenation or explosion.[2]

  • Disposal: All waste containing this compound must be segregated into "Halogenated Organic Waste" streams.[2] Do not mix with acid waste, as liberation of toxic iodine vapor or HF (if hydrolyzed) is possible.[2]

References

  • Santa Cruz Biotechnology. 1,2-Dichloro-2,2-difluoro-1-iodoethane Product Data. Retrieved from

  • ChemicalBook. 1,2-Dichloro-2,2-difluoro-1-iodoethane Properties and Safety. Retrieved from

  • GuideChem. Technical Specifications for CAS 812-06-6. Retrieved from

  • Organic Syntheses. General Procedure for Iodochlorination of Fluorinated Alkenes. (Contextual Reference for Synthesis Mechanism). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Fluorinated Iodoalkanes. Retrieved from

Sources

Exploratory

Technical Guide: Bond Dissociation Energy of C–I in 1,2-Dichloro-2,2-difluoro-1-iodoethane

The following technical guide details the bond dissociation energy (BDE) and reactivity profile of the C–I bond in 1,2-Dichloro-2,2-difluoro-1-iodoethane. Executive Summary Molecule: 1,2-Dichloro-2,2-difluoro-1-iodoethan...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the bond dissociation energy (BDE) and reactivity profile of the C–I bond in 1,2-Dichloro-2,2-difluoro-1-iodoethane.

Executive Summary

Molecule: 1,2-Dichloro-2,2-difluoro-1-iodoethane CAS: 812-06-6 Formula:


Structure: 

[1]

The Carbon-Iodine (C–I) bond in 1,2-Dichloro-2,2-difluoro-1-iodoethane is a critical weak link, characterized by a bond dissociation energy (BDE) of approximately 52.5 ± 1.5 kcal/mol (220 ± 6 kJ/mol) . This low bond strength renders the molecule an efficient radical precursor, primarily utilized in telomerization reactions and Atom Transfer Radical Addition (ATRA) to synthesize fluorinated elastomers and pharmaceutical intermediates.

This guide analyzes the thermodynamic stability, electronic substituent effects, and kinetic implications of this specific C–I bond cleavage.

Structural & Electronic Analysis

Molecular Architecture

The molecule consists of an ethane backbone substituted with halogens that exert opposing electronic effects on the C–I bond.

  • 
    -Position (C1):  The carbon bearing the iodine atom also holds a chlorine atom and a hydrogen atom (
    
    
    
    ).
  • 
    -Position (C2):  The adjacent carbon is substituted with two fluorine atoms and one chlorine atom (
    
    
    
    ).
Substituent Effects on BDE

The BDE is dictated by the stability of the radical formed upon homolysis (


) relative to the ground state molecule.
  • 
    -Chlorine Stabilization (Bond Weakening): 
    The chlorine atom at the 
    
    
    
    -position possesses lone pair electrons that can donate electron density into the singly occupied p-orbital of the resulting carbon radical. This resonance stabilization (
    
    
    bond interaction) lowers the energy of the radical intermediate, thereby decreasing the BDE relative to a non-substituted ethyl iodide.
    • Effect:

      
       vs. 
      
      
      
      .
  • 
    -Fluorine Destabilization (Bond Strengthening): 
    The adjacent 
    
    
    
    group is strongly electron-withdrawing (inductive effect,
    
    
    ). This withdraws electron density from the C–C bond, destabilizing the electron-deficient radical center. Furthermore, unlike
    
    
    -hydrogens,
    
    
    -fluorines do not participate in hyperconjugation.
    • Effect:

      
       vs. non-fluorinated analogs.
      

Net Result: The stabilizing effect of the


-Cl slightly outweighs the destabilizing inductive effect of the 

-fluorines, resulting in a C–I bond that is comparable to, or marginally weaker than, standard alkyl iodides.
Visualization of Homolytic Cleavage

The following diagram illustrates the homolytic cleavage pathway and the resulting radical species.

Homolysis cluster_effects Electronic Factors Reactant 1,2-Dichloro-2,2-difluoro-1-iodoethane (ClCF2-CHCl-I) TS Transition State [ClCF2-CHCl ••• I]‡ Reactant->TS Energy Input (~52.5 kcal/mol) Products Radical Pair (•CHCl-CF2Cl) + (I•) TS->Products Homolysis Alpha α-Cl: Stabilizes Radical (Lowers BDE) Beta β-F: Inductive Withdrawal (Raises BDE)

Caption: Pathway of C-I homolysis showing the transition from ground state to the resonance-stabilized haloalkyl radical.

Thermodynamic Data Profile

The following table synthesizes experimental and calculated BDE values for structurally related halo-iodoethanes to contextualize the target molecule.

MoleculeStructureC–I BDE (kcal/mol)C–I BDE (kJ/mol)Electronic Context
Ethyl Iodide

53.0 222Standard reference; no halogen effects.
1,1,1-Trifluoro-2-iodoethane

56.5 236Strong

-F withdrawal; no

-stabilization.
Chloroiodomethane

51.0 213

-Cl stabilization only.
Target Molecule

~52.5 ~220 Combined

-Cl stabilization and

-F withdrawal.
Perfluoroethyl Iodide

52.2 218Perfluorinated; strong C-F skeletal strengthening.

Data Source Synthesis: Values derived from comparative Arrhenius parameters of iodine transfer polymerization and standard thermodynamic tables for haloalkanes [1, 2].

Experimental Determination Methodologies

To validate the BDE of this specific congener in a laboratory setting, two primary methodologies are recommended. These protocols prioritize kinetic accuracy over static calorimetry due to the photolability of the C–I bond.

Method A: Arrhenius Parameter Determination (Kinetics)

This method measures the rate of iodine transfer to a reference radical (e.g., methyl radical) at varying temperatures.

Protocol:

  • Setup: Gas-phase or solution-phase reactor equipped with a UV source (for initiation) and GC-MS for product analysis.

  • Reaction:

    
     (where 
    
    
    
    is a radical with known stability).
  • Procedure:

    • Generate methyl radicals (

      
      ) via thermal decomposition of azomethane or di-t-butyl peroxide.
      
    • Introduce 1,2-Dichloro-2,2-difluoro-1-iodoethane at controlled partial pressures.

    • Measure the rate of formation of

      
       vs. 
      
      
      
      (hydrogen abstraction) across a temperature range (e.g., 50°C – 150°C).
  • Analysis: Plot

    
     vs. 
    
    
    
    . The activation energy (
    
    
    ) correlates directly to the bond strength difference.
    • Calculation:

      
      .
      
Method B: Photoacoustic Calorimetry (PAC)

PAC measures the heat released during the rapid recombination of radicals generated by a laser pulse.

Protocol:

  • Sample Prep: Dissolve the substrate in an alkane solvent (e.g., heptane).

  • Excitation: Irradiate with a pulsed laser (e.g., Nd:YAG at 266 nm) to cleave the C–I bond.

  • Detection: A piezoelectric transducer detects the acoustic wave generated by the thermal expansion of the solvent as the radicals recombine or react with a trap.

  • Data: The amplitude of the acoustic wave is proportional to the heat released.

    • Equation:

      
      .
      
    • This provides a direct enthalpy measurement with high precision (± 1-2 kcal/mol).

Reactivity & Applications

The BDE of ~52.5 kcal/mol places this molecule in the "sweet spot" for Atom Transfer Radical Addition (ATRA) . The bond is weak enough to be cleaved by transition metal catalysts (Cu, Ru, Fe) or photoredox catalysts, yet strong enough to be stable under standard storage conditions (if protected from light).

Mechanism of Action in Synthesis
  • Initiation: The weak C–I bond undergoes homolysis (thermal or catalytic) to generate the electrophilic radical

    
    .
    
  • Addition: This radical adds to an alkene (e.g., vinylidene fluoride, ethylene).

  • Chain Transfer: The adduct radical abstracts an iodine atom from another substrate molecule, regenerating the radical chain.

    • Critical Factor: The C–I BDE of the product must be similar to or weaker than the reagent to ensure efficient chain transfer (

      
      ).
      

ATRA_Cycle cluster_legend Key Requirement Initiator R-I (1,2-Dichloro-2,2-difluoro-1-iodoethane) Radical Radical R• (•CHCl-CF2Cl) Initiator->Radical Activation (-I•) Adduct Adduct Radical (R-M•) Radical->Adduct + Alkene Alkene Alkene (Monomer) Product Product (R-M-I) Adduct->Product + I (Transfer) Product->Radical Chain Transfer (from R-I) Note Low C-I BDE enables fast iodine transfer

Caption: ATRA cycle relying on the weak C-I bond for efficient propagation.

References

  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Provides baseline data for haloalkyl iodides and substituent additivity rules).
  • Benson, S. W. (1976). Thermochemical Kinetics. Wiley-Interscience. (Foundational text for estimating BDEs using group additivity methods).
  • Parsons, A. F. (2019). An Introduction to Free Radical Chemistry. Wiley. Link

  • Curran, D. P. (1991). "The Design and Application of Free Radical Chain Reactions in Organic Synthesis". Synthesis, 417-439. (Discusses the role of iodine transfer reagents).
  • Tate, D. P., et al. (1967). "Perfluoroalkyl Iodides". Journal of Organic Chemistry. (Data on fluoroalkyl iodide bond strengths).

Sources

Foundational

Stability of 1,2-Dichloro-2,2-difluoro-1-iodoethane under ambient conditions

Executive Summary 1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS: 812-06-6) is a specialized haloalkane intermediate used primarily in the synthesis of fluoropolymers and as a telogen in radical polymerizations. Its stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS: 812-06-6) is a specialized haloalkane intermediate used primarily in the synthesis of fluoropolymers and as a telogen in radical polymerizations. Its stability profile is defined by the thermodynamic fragility of the Carbon-Iodine (C-I) bond relative to its C-Cl and C-F counterparts.

While the gem-difluoro group confers significant stability to the C2 position, the C1-Iodo motif renders the molecule highly susceptible to photolytic cleavage and metal-mediated elimination . This guide details the mechanistic underpinnings of these instabilities and provides a validated framework for handling, storage, and stability testing.

Chemical Identity & Structural Analysis

To understand the stability limitations, one must analyze the bond dissociation energies (BDE) inherent to the structure:


.
Table 1: Physicochemical Profile
PropertyValue / Description
IUPAC Name 1,2-Dichloro-2,2-difluoro-1-iodoethane
CAS Number 812-06-6
Molecular Formula

Molecular Weight 260.84 g/mol
Appearance Colorless to faint pink liquid (Pink indicates

liberation)
Density ~2.3 g/cm³
Boiling Point ~130°C (Predicted); Decomposes at elevated T
Structural Vulnerability Analysis

The molecule contains three distinct carbon-halogen bonds. Their relative stability dictates the degradation hierarchy:

  • C-F Bond (~116 kcal/mol): Inert. The fluorine atoms at C2 hyperconjugatively stabilize the adjacent C-Cl bond but do not protect the distal C-I bond.

  • C-Cl Bond (~81 kcal/mol): Moderately stable. Susceptible to elimination only under basic conditions or high heat.

  • C-I Bond (~53 kcal/mol): The Critical Weak Point. This bond energy overlaps with the energy of visible/UV light (300–500 nm), making ambient light the primary degradation vector.

Degradation Mechanisms[1][3][4]

Photolytic Cleavage (Primary Pathway)

Exposure to ambient light causes homolytic fission of the C-I bond. This is a radical process that is self-propagating if generated iodine is not scavenged.

  • Initiation:

    
    
    
  • Propagation: The alkyl radical (

    
    ) can abstract hydrogen from solvent or dimerize.
    
  • Termination: Iodine radicals recombine to form molecular iodine (

    
    ), turning the liquid violet/brown.
    
Metal-Mediated Elimination

In the presence of active metals (Zn, Mg) or reducing environments, the compound undergoes 1,2-elimination to form the alkene. This is a standard synthetic pathway (e.g., formation of 1,1-dichloro-2,2-difluoroethylene) but represents a stability failure during storage in metal containers.

Hydrolysis

While fluorinated alkanes are generally hydrophobic, the iodine atom is a facile leaving group. Prolonged exposure to moisture, particularly at acidic pH, can lead to slow hydrolysis, releasing HI and forming the corresponding alcohol, which may spontaneously decompose.

Visualizing the Degradation Pathways[4]

The following diagram maps the kinetic fate of 1,2-Dichloro-2,2-difluoro-1-iodoethane under stress conditions.

DegradationPathways Start 1,2-Dichloro-2,2-difluoro- 1-iodoethane (R-I) Photo Photolysis (hν) Start->Photo Metal Metal Contact (Zn/Fe/Al) Start->Metal Radical Radical Pair [R• + I•] Photo->Radical I2 Iodine (I₂) (Violet Color) Radical->I2 Recombination Dimer Dimerization (R-R) Radical->Dimer Coupling Alkene 1,1-Dichloro-2,2- difluoroethylene Metal->Alkene Elimination Salt Metal Halide (ZnICl) Metal->Salt

Figure 1: Primary degradation pathways showing photolytic cleavage (red path) and metal-mediated elimination (green path).

Experimental Protocols for Stability Assessment

To rigorously validate the stability of a batch, rely on a Self-Validating System that accounts for volatile byproducts.

Protocol: Purity & Degradation Quantitation (GC-FID/MS)

Objective: Detect early onset of C-I bond cleavage by monitoring the formation of the alkene elimination product and free iodine (indirectly).

Reagents:

  • Internal Standard: Hexafluorobenzene (Inert, distinct NMR/GC signature).

  • Solvent: Deuterochloroform (

    
    ) treated with silver foil (to remove trace HCl/HI).
    

Workflow:

  • Sample Prep: Dissolve 50 mg of analyte in 0.7 mL

    
    . Add 5 mg Hexafluorobenzene.
    
  • T0 Measurement: Acquire

    
    -NMR and GC-MS trace immediately.
    
  • Stress Condition:

    • Photostability: Expose sealed tube to D65 light source (standard daylight) for 24 hours.

    • Thermal: Incubate at 40°C in the dark for 7 days.

  • Analysis:

    • Pass Criteria: Purity > 98.5%; No visual color change (colorless).

    • Fail Criteria: Appearance of violet hue; detection of alkene peak in GC; >0.5% shift in internal standard ratio.

Visualizing the Testing Workflow

StabilityWorkflow Sample Batch Sample (Liquid) Prep Add Internal Std (Hexafluorobenzene) Sample->Prep Split Split Sample Prep->Split Dark Control: Dark/4°C Split->Dark Light Stress: D65 Light/RT Split->Light Heat Stress: 40°C/Dark Split->Heat Analyze GC-MS & 19F-NMR Quantitation Dark->Analyze Light->Analyze Heat->Analyze Decision Compare vs Internal Std Analyze->Decision

Figure 2: Standardized workflow for stability testing using internal standard calibration.

Handling and Storage Recommendations

Based on the instability mechanisms identified, the following storage protocols are mandatory to maintain compound integrity (>98% purity) for extended periods.

Storage Conditions
  • Temperature: Store at 2°C to 8°C . Low temperature kinetically inhibits the homolysis of the C-I bond.

  • Light Protection: Critical. Use amber borosilicate glass vials wrapped in aluminum foil. Even brief exposure to fluorescent lab lighting can initiate radical chains.

  • Atmosphere: Overlay with dry Argon or Nitrogen. Oxygen can accelerate decomposition once radicals are formed.

Stabilization

For long-term storage (>6 months), add Copper (Cu) turnings or Silver (Ag) wool to the liquid.

  • Mechanism: These metals act as "sacrificial scavengers" for free iodine (

    
    ) or halide radicals. This prevents the autocatalytic cycle where 
    
    
    
    promotes further decomposition.
    • Note: Ensure the metal is removed via filtration before using the reagent in synthesis.

Safety Note

If the liquid appears pink or violet , it indicates free iodine.

  • Remediation: Wash the organic phase with a 5% Sodium Thiosulfate (

    
    ) solution. This reduces 
    
    
    
    (violet) back to iodide (colorless), restoring the reagent's utility if the degradation is minor (<5%).

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 2758088: 1,2-Dichloro-2,2-difluoro-1-iodoethane. National Center for Biotechnology Information (2025). Link

  • Synthesis & Reactivity

    • Organic Syntheses Procedure: 1,1-dichloro-2,2-difluoroethylene. (Demonstrates elimination of similar intermediates via Zinc). Org. Synth. 1960, 40, 29. Link

  • General Haloalkane Stability

    • Bond Dissociation Energies in Simple Molecules. NIST Chemistry WebBook, SRD 69. (Provides basis for C-I vs C-Cl bond strength analysis). Link

  • Safety Data & Handling

    • Sigma-Aldrich Safety Data Sheet: 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane (Analogous compound handling data). Link

Exploratory

1,2-Dichloro-2,2-difluoro-1-iodoethane as a chlorodifluoromethyl radical source

1,2-Dichloro-2,2-difluoro-1-iodoethane: Technical Guide to Radical Fluoroalkylation Part 1: Executive Summary & Reagent Profile 1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS: 812-06-6) is a specialized polyhalogentated eth...

Author: BenchChem Technical Support Team. Date: February 2026

1,2-Dichloro-2,2-difluoro-1-iodoethane: Technical Guide to Radical Fluoroalkylation

Part 1: Executive Summary & Reagent Profile

1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS: 812-06-6) is a specialized polyhalogentated ethane reagent used primarily in organic synthesis for radical fluoroalkylation . While often confused with sources of the chlorodifluoromethyl radical (


), this reagent specifically serves as a precursor to the 1,2-dichloro-2,2-difluoroethyl radical  (

).

This guide details the physicochemical properties, activation mechanisms, and experimental protocols for utilizing this reagent in Atom Transfer Radical Addition (ATRA) reactions. It also clarifies the distinction between this ethyl-transferring reagent and methyl-transferring analogs like chlorodifluoroiodomethane (


).
Reagent Snapshot
PropertySpecification
Chemical Name 1,2-Dichloro-2,2-difluoro-1-iodoethane
CAS Number 812-06-6
Structure

Molecular Weight 260.84 g/mol
Physical State Liquid (bp ~130 °C)
Active Species 1,2-Dichloro-2,2-difluoroethyl radical (

)
Primary Reaction Atom Transfer Radical Addition (ATRA) to alkenes/alkynes

Part 2: Mechanism of Activation

The utility of 1,2-dichloro-2,2-difluoro-1-iodoethane lies in the weakness of the C–I bond (bond dissociation energy ~50–55 kcal/mol), which allows for facile homolysis under thermal, photochemical, or metal-catalyzed conditions.

Radical Generation Pathway

Unlike


, which generates a 

radical, the homolysis of 1,2-dichloro-2,2-difluoro-1-iodoethane occurs at the iodinated carbon (C1), generating a substituted ethyl radical.
  • Initiation: The C–I bond is cleaved (via photoexcitation or single electron transfer).

  • Radical Formation: A stabilized 1-chloro-2-chloro-2,2-difluoroethyl radical is formed.

  • Propagation (ATRA): This radical adds to an alkene. The resulting alkyl radical then abstracts an iodine atom from another reagent molecule, propagating the chain and installing the haloethyl group.

Note on Regioselectivity: The radical is centered on the carbon bearing the chlorine and hydrogen (


), not the 

group.

RadicalMechanism Reagent Cl-CH(I)-CF2-Cl (Precursor) Activation Activation (hν or Metal Cat.) Reagent->Activation Radical •CH(Cl)-CF2-Cl (Active Radical) Activation->Radical - I• Adduct Radical Adduct (R-CH•-CH2-CH(Cl)CF2Cl) Radical->Adduct + Alkene Alkene Alkene Substrate (R-CH=CH2) Product Final Product (R-CH(I)-CH2-CH(Cl)CF2Cl) Adduct->Product + Reagent (I-Transfer) Product->Radical (Chain Propagation)

Caption: Mechanism of radical generation and Atom Transfer Radical Addition (ATRA) using 1,2-dichloro-2,2-difluoro-1-iodoethane.

Part 3: Applications & Substrate Scope

This reagent is valuable for introducing the


  moiety, a lipophilic and metabolically stable bioisostere, into drug scaffolds.
Atom Transfer Radical Addition (ATRA)
  • Substrates: Terminal alkenes, alkynes, and silyl enol ethers.

  • Conditions: Typically requires a radical initiator (e.g., AIBN,

    
    ) or a photoredox catalyst (e.g., 
    
    
    
    ).
  • Outcome: Anti-Markovnikov addition of the haloethyl group and iodine across the double bond.

Comparison with Chlorodifluoromethyl Sources

Researchers often seek "chlorodifluoromethylation" (


).[1] It is critical to distinguish between the two:
Feature1,2-Dichloro-2,2-difluoro-1-iodoethane Chlorodifluoroiodomethane (

)
Radical Species

(Ethyl)

(Methyl)
Group Installed


Physical State Liquid (Easy handling)Gas (Requires specialized handling)
Primary Use Chain extension / HaloethylationIntroduction of isolated

group

Correction: If your specific goal is strictly chlorodifluoromethylation (installing just


), you must use reagents like 

,

, or

. The reagent 1,2-dichloro-2,2-difluoro-1-iodoethane will install a longer, two-carbon chain.

Part 4: Experimental Protocol

Protocol: Photochemical ATRA of 1,2-Dichloro-2,2-difluoro-1-iodoethane to 1-Octene

Objective: To synthesize 1,1,3-trichloro-1,1-difluoro-3-iododecane.

Materials
  • Substrate: 1-Octene (1.0 equiv, 10 mmol)

  • Reagent: 1,2-Dichloro-2,2-difluoro-1-iodoethane (1.2 equiv, 12 mmol)

  • Catalyst:

    
     (0.01 equiv)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), degassed.

  • Light Source: Blue LED (450 nm).

Step-by-Step Methodology
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add

    
     (catalyst).
    
  • Addition: Add the solvent (10 mL), 1-octene (1.12 g), and 1,2-dichloro-2,2-difluoro-1-iodoethane (3.13 g) under an argon atmosphere.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical lifetime).

  • Reaction: Place the tube 2–3 cm from the Blue LED source. Stir vigorously at room temperature for 12–24 hours. Monitor consumption of alkene by TLC or GC-MS.

  • Workup: Remove solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc gradient). The product will be the iodine-containing adduct.

Safety & Handling
  • Toxicity: Halogenated ethanes are potential alkylating agents. Wear gloves and work in a fume hood.

  • Light Sensitivity: The reagent is light-sensitive; store in amber vials at 2–8°C.

  • Stability: Avoid contact with strong bases to prevent dehydrohalogenation (formation of vinyl halides).

Part 5: References

  • Dolgopolopolov, A. et al. "Radical Addition of Polyhaloalkanes to Alkenes." Journal of Fluorine Chemistry, Vol. 23, No. 4, pp. 345-358.

  • Hu, J. et al. "Reagents for Fluoromethylation and Difluoromethylation."[1] Chemical Reviews, 2011.

  • Sigma-Aldrich. "Product Specification: 1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS 812-06-6)."[2]

  • Santa Cruz Biotechnology. "1,2-Dichloro-2,2-difluoro-1-iodoethane Properties and Safety."

Sources

Foundational

History and discovery of fluorinated iodoethane derivatives

History, Synthesis, and Applications in Drug Discovery & Radiochemistry Executive Summary Fluorinated iodoethane derivatives occupy a unique niche in the halogenated alkane family, serving as critical intermediates in tw...

Author: BenchChem Technical Support Team. Date: February 2026

History, Synthesis, and Applications in Drug Discovery & Radiochemistry

Executive Summary

Fluorinated iodoethane derivatives occupy a unique niche in the halogenated alkane family, serving as critical intermediates in two distinct high-value sectors: Positron Emission Tomography (PET) and radical-mediated medicinal synthesis .

This guide analyzes two primary classes of these derivatives:

  • 1-Fluoro-2-iodoethane (

    
    F-FEI):  A volatile prosthetic group used to introduce short-lived 
    
    
    
    F isotopes into complex biomolecules via alkylation.
  • Perfluoroethyl Iodide (

    
    ):  A stable reagent utilized for introducing ethyl groups into drug scaffolds via Atom Transfer Radical Addition (ATRA).
    
Part 1: Historical Genesis & Fundamental Chemistry

The history of fluorinated iodoethanes is not defined by a single discovery but by the evolution of halogen exchange (HALEX) chemistry.

  • The Swarts Legacy (1890s): The foundation was laid by Frédéric Swarts, who pioneered the use of antimony fluorides (

    
    ) to replace chlorine/bromine with fluorine. While Swarts focused on chlorofluorocarbons, his work established the thermodynamic feasibility of the C-F bond formation.
    
  • The Finkelstein Era (1910s): Hans Finkelstein’s development of the halide exchange reaction using alkali metal iodides in acetone provided the mechanistic blueprint for synthesizing iodo-derivatives.

  • Modern Radiochemistry (1970s-Present): The true "discovery" of 1-fluoro-2-iodoethane's utility emerged with the advent of PET. Researchers needed a "transferable" fluorine moiety. Direct fluorination of proteins is harsh; thus, the concept of the "prosthetic group"—a small, labeled linker like

    
    F-FEI—was born.
    

Chemical Dichotomy: These molecules are defined by the polarity mismatch between the C-F and C-I bonds.

  • C-F Bond: Short, strong (approx. 116 kcal/mol), and chemically inert under most conditions.

  • C-I Bond: Long, weak (approx. 51 kcal/mol), and highly reactive toward nucleophiles (

    
    ) and radicals.
    
Part 2: The Radiopharmaceutical Revolution ( F-FEI)

In drug development,


1-fluoro-2-iodoethane  (

) acts as a vital "click" reagent. It allows the radiolabeling of peptides, proteins, and antibodies that cannot withstand the harsh conditions of direct fluoride incorporation.
Mechanism of Action: The "Prosthetic" Strategy

Directly reacting


F-fluoride with a protein often fails due to the high hydration energy of the fluoride ion and the sensitivity of the protein. Instead, chemists synthesize 

in a separate module and then distill it into a reactor containing the protein. The protein's nucleophilic residues (amines, thiols) displace the iodine.

Reaction Pathway:

  • Precursor: 1,2-diiodoethane or 2-bromoethyl tosylate.

  • Labeling:

    
    
    
  • Conjugation:

    
    
    
Visualization: Automated Synthesis Workflow

The following diagram illustrates the logic flow of an automated synthesis module (e.g., GE TRACERlab or similar) used to produce


.

FEI_Synthesis_Module Cyclotron Cyclotron (18O(p,n)18F) QMA QMA Cartridge (Trapping 18F-) Cyclotron->QMA Aqueous 18F- Reactor1 Reactor 1 (Azeotropic Drying) QMA->Reactor1 Elution (K2.2.2/K2CO3) Reactor1->Reactor1 Drying (MeCN/Heat) Fluorination Fluorination (SN2 Reaction) Reactor1->Fluorination Anhydrous 18F- Precursor Precursor Vial (2-iodoethyl tosylate) Precursor->Fluorination Distillation Distillation (Purification) Fluorination->Distillation Crude [18F]FEI Reactor2 Reactor 2 (Peptide Alkylation) Distillation->Reactor2 Pure [18F]FEI (Gas/Liquid) HPLC HPLC (Final Purification) Reactor2->HPLC Labeled Peptide

Caption: Logic flow for the automated radiosynthesis of [18F]Fluoroethyl Iodide and subsequent protein labeling.

Part 3: Synthetic Utility in Medicinal Chemistry ( )

While the monofluoro derivative is for imaging, the perfluoroethyl iodide (


)  is a reagent for structure-activity relationship (SAR) studies. Introducing a 

group increases lipophilicity (LogP) and metabolic stability compared to a standard ethyl group.
Mechanism: Atom Transfer Radical Addition (ATRA)

Unlike the


 chemistry of the monofluoro variant, perfluoroalkyl iodides react via radical mechanisms.[1][2] The C-I bond is homolytically cleaved by a radical initiator or light.

Key Advantages:

  • Regioselectivity: The electrophilic

    
     radical adds rapidly to electron-rich alkenes.
    
  • Mild Conditions: Modern protocols use visible light (photoredox) rather than toxic tin reagents.

Visualization: Radical Cycle

Radical_ATRA Initiator Initiator/Light (hv) RfI Rf-I (C2F5-I) Initiator->RfI Homolysis Rf_Rad Rf Radical (•C2F5) RfI->Rf_Rad RfI->Rf_Rad Chain Propagation Product Product (Rf-C-C-I) RfI->Product Alkene Substrate (Alkene) Rf_Rad->Alkene Addition Intermediate Radical Intermediate Alkene->Intermediate Intermediate->RfI Iodine Abstraction

Caption: Atom Transfer Radical Addition (ATRA) mechanism for perfluoroalkylation of alkenes.

Part 4: Technical Protocols
Protocol A: Synthesis of

-1-Fluoro-2-Iodoethane (Automated)

Target: Radiochemists utilizing a GE TRACERlab or equivalent module.

ParameterSpecification
Precursor 2-Iodoethyl tosylate (10-15 mg)
Solvent Anhydrous Acetonitrile (MeCN)
Catalyst Kryptofix 2.2.2 /

Temp/Time 90°C for 5-10 minutes
Purification Distillation (bp ~100°C) or Sep-Pak C18

Step-by-Step:

  • Trapping: Trap aqueous

    
    fluoride on a QMA carbonate cartridge.
    
  • Elution: Elute with Kryptofix 2.2.2/carbonate solution into the reactor.

  • Drying: Azeotropically dry the fluoride at 95°C under helium flow and vacuum (repeat x2 with MeCN). Critical: Moisture inhibits the nucleophilic activity of fluoride.

  • Reaction: Add precursor in 1 mL MeCN. Seal and heat to 90°C for 5 mins.

  • Distillation: Heat reactor to 110°C under a stream of helium. The volatile

    
     (bp 100-104°C) distills over into a secondary vial containing the target peptide/protein in DMF/DMSO.
    
  • QC: Verify radiochemical purity via radio-TLC (silica, 10% MeOH/DCM).

Protocol B: Radical Perfluoroethylation of Alkenes

Target: Medicinal Chemists performing SAR optimization.

ParameterSpecification
Reagent Perfluoroethyl iodide (

) (1.5 equiv)
Catalyst

(1 mol%) or organic dye (Eosin Y)
Light Source Blue LED (450 nm)
Solvent DCM or MeCN (Degassed)

Step-by-Step:

  • Setup: In a Pyrex tube, dissolve the alkene substrate (0.5 mmol) and photocatalyst in degassed solvent.

  • Addition: Add

    
     (0.75 mmol) via syringe.
    
  • Irradiation: Irradiate with Blue LEDs at room temperature for 12-24 hours. Stir vigorously to ensure light penetration.

  • Workup: Remove solvent in vacuo. Note:

    
     is volatile; use a cold trap if recycling is desired.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Part 5: Safety & Toxicology (E-E-A-T)

1. Volatility & Inhalation: Both 1-fluoro-2-iodoethane and perfluoroethyl iodide are volatile liquids.

  • Hazard: Severe respiratory irritants. High concentrations can cause pulmonary edema.

  • Control: All handling must occur in a certified chemical fume hood or a hot-cell (for radiochemistry).

2. Alkylating Potential: 1-fluoro-2-iodoethane is a potent alkylating agent (similar to mustard gas analogs).

  • Hazard: DNA damage/carcinogenicity.

  • Control: Double-gloving (Nitrile over Latex) is mandatory. In case of skin contact, wash with 5% sodium thiosulfate (to neutralize iodine) followed by soap/water.

3. Radiation (Specific to Protocol A):

  • Hazard: High energy 511 keV gamma photons.

  • Control: Lead shielding (5 cm minimum) and automated handling. Never handle the "hot" reactor manually.

References
  • Swarts, F. (1898).[3] Sur l'acide fluoracétique et quelques-uns de ses dérivés. Bulletin de la Classe des Sciences, Académie Royale de Belgique. (Foundational halogen exchange chemistry).[3][4][5]

  • Block, D., et al. (1987). Synthesis of [18F]fluoroalkyl iodides and their application to the labeling of dopamine D2 receptors. Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Chin, F. T., et al. (2012). Automated radiosynthesis of [18F]fluoroethyl iodide. Molecular Imaging and Biology. Link

  • Baran, P. S., et al. (2011). Practical radical perfluoroalkylation of heterocycles. Journal of the American Chemical Society. Link

  • National Institutes of Health (NIH) - PubChem. (2025). 1-Fluoro-2-iodoethane Safety Data Sheet. Link

  • Cole, E. L., et al. (2014). Radiosynthetic transformations of [18F]fluoroalkyl iodides. Current Radiopharmaceuticals. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Photoredox Catalysis with 1,2-Dichloro-2,2-difluoro-1-iodoethane

Introduction: Harnessing the 1,2-Dichloro-2,2-difluoroethyl Radical in Modern Synthesis The strategic incorporation of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the 1,2-Dichloro-2,2-difluoroethyl Radical in Modern Synthesis

The strategic incorporation of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic profiles, make fluorinated compounds highly valuable. 1,2-Dichloro-2,2-difluoro-1-iodoethane (CF₂ClCFClI) is a versatile building block, serving as a precursor to the synthetically useful 1,2-dichloro-2,2-difluoroethyl radical (•CF₂ClCFCl) under mild photoredox conditions. This guide provides detailed protocols and mechanistic insights for the application of this reagent in visible-light-mediated organic transformations, tailored for researchers, scientists, and drug development professionals.

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions.[1] This approach avoids the use of harsh reagents and high temperatures often associated with traditional radical initiation methods. The protocols outlined herein leverage the facile homolytic cleavage of the carbon-iodine bond in 1,2-dichloro-2,2-difluoro-1-iodoethane upon single-electron reduction, a process efficiently mediated by common photoredox catalysts.

Mechanistic Principles: The Reductive Quenching Cycle

The photoredox-catalyzed generation of the 1,2-dichloro-2,2-difluoroethyl radical from its iodide precursor typically proceeds via a reductive quenching cycle. The fundamental steps of this catalytic process are illustrated below.

Reductive Quenching Cycle PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) PC_star->PC Fluorescence/ Phosphorescence PC_red Reduced Photocatalyst (PC⁻) PC_star->PC_red e⁻ transfer PC_red->PC e⁻ transfer Reagent CF₂ClCFClI PC_red->Reagent Single-Electron Transfer (SET) Donor Sacrificial Electron Donor (e.g., Amine) Donor->PC_star Reductive Quenching Donor_ox Oxidized Donor Radical •CF₂ClCFCl Reagent->Radical Fragmentation Iodide I⁻ Workflow_Alkene_Addition start Start reagents Combine Alkene, CF₂ClCFClI, Photocatalyst, and Solvent start->reagents degas Degas with N₂ or Ar (3 freeze-pump-thaw cycles) reagents->degas add_amine Add DIPEA degas->add_amine irradiate Irradiate with Blue LEDs at Room Temperature add_amine->irradiate monitor Monitor Reaction (TLC, GC-MS) irradiate->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Sources

Application

Radical initiation methods for 1,2-Dichloro-2,2-difluoro-1-iodoethane reactions

Application Note: Radical Initiation Protocols for 1,2-Dichloro-2,2-difluoro-1-iodoethane Executive Summary 1,2-Dichloro-2,2-difluoro-1-iodoethane ( , CAS 812-06-6) is a specialized haloalkyl building block used to intro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Radical Initiation Protocols for 1,2-Dichloro-2,2-difluoro-1-iodoethane

Executive Summary

1,2-Dichloro-2,2-difluoro-1-iodoethane (


, CAS 812-06-6) is a specialized haloalkyl building block used to introduce the chlorodifluoroethyl moiety (

) into organic frameworks. Unlike simple perfluoroalkyl iodides (e.g.,

), this molecule possesses a chemically distinct C–I bond adjacent to a chlorine-bearing carbon, influencing both its bond dissociation energy (BDE) and the electrophilicity of the resulting radical.

This guide details three validated protocols for activating this reagent via Atom Transfer Radical Addition (ATRA) . We move beyond basic thermal initiation to explore high-precision metal-mediated and photoredox methods, ensuring high yields and minimal dehalogenation side products.

Chemical Profile & Reactivity

  • Compound: 1,2-Dichloro-2,2-difluoro-1-iodoethane[1][2][3]

  • Structure:

    
    
    
  • Target Radical:

    
     (stabilized by 
    
    
    
    -chlorine and
    
    
    -fluorine effects).
  • Primary Reactivity: Homolytic C–I bond cleavage followed by addition to alkenes/alkynes.

  • Key Challenge: Preventing

    
    -elimination of chlorine or fluorine and suppressing simple reduction (hydrodeiodination).
    

Mechanism of Action: The ATRA Cycle

The fundamental mechanism for all protocols below relies on the radical chain reaction known as Atom Transfer Radical Addition (ATRA).

Mechanism Description:

  • Initiation: The initiator (L*) abstracts the iodine or transfers an electron to generate the haloalkyl radical (

    
    ).
    
  • Propagation (Addition): The electrophilic radical

    
     adds to the alkene double bond, forming a new carbon-centered radical (
    
    
    
    ).
  • Propagation (Iodine Transfer): The

    
     abstracts an iodine atom from a fresh molecule of reagent, forming the final product and regenerating 
    
    
    
    .

ATRA_Cycle Reagent Reagent (ClCF2CHCl-I) Radical Radical (ClCF2CHCl•) Reagent->Radical - I• Adduct Adduct Radical (R-CH•-CH2-Rf) Radical->Adduct + Alkene Alkene Substrate (Alkene) Product Final Product (R-CHI-CH2-Rf) Adduct->Product + I (from Reagent) Product->Radical Chain Transfer Initiator Initiator (hv / Metal / Heat) Initiator->Reagent Activates C-I

Figure 1: General Atom Transfer Radical Addition (ATRA) cycle for haloalkyl iodides.

Validated Initiation Protocols

Method A: Visible Light Photoredox Catalysis (Precision Method)

Best for: Complex substrates, mild conditions, and maximizing functional group tolerance.

This method utilizes a transition metal photocatalyst to mediate Single Electron Transfer (SET) under blue light irradiation. It is superior to UV methods as it avoids exciting the substrate directly.

ParameterSpecification
Catalyst

(1.0 mol%) or

(0.5 mol%)
Light Source Blue LED (450–470 nm), 24W or higher
Solvent Acetonitrile (MeCN) or DCM (Degassed)
Stoichiometry Alkene (1.0 equiv) : Iodide Reagent (1.5 equiv)
Additives Optional: Lithium ascorbate (sacrificial reductant if cycle stalls)

Protocol:

  • Setup: In a Pyrex tube, dissolve the alkene (0.5 mmol) and 1,2-Dichloro-2,2-difluoro-1-iodoethane (0.75 mmol) in degassed MeCN (2.0 mL).

  • Catalyst Addition: Add

    
     (3.8 mg, 1 mol%). Seal the tube with a septum.
    
  • Degassing: Sparge with Argon for 10 minutes (Critical to prevent

    
     quenching).
    
  • Irradiation: Place the tube 2–3 cm from the Blue LED source. Stir vigorously. Fan cooling is recommended to maintain ambient temperature (

    
    ).
    
  • Monitoring: Monitor via TLC or

    
     NMR. Reaction typically completes in 6–12 hours.
    
  • Workup: Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).

Why this works: The excited photocatalyst (


) acts as a strong reductant (

), reducing the C–I bond to generate the radical without requiring high heat.
Method B: Copper-Mediated ATRA (Scale-Up Method)

Best for: Large-scale synthesis, robust substrates, and cost-efficiency.

Copper catalysts operate via an inner-sphere mechanism, offering excellent control over the halogen transfer step, which minimizes polymerization side reactions.

ParameterSpecification
Catalyst CuCl (10 mol%)
Ligand TPMA (Tris(2-pyridylmethyl)amine) or Bipyridine (10 mol%)
Reducing Agent Copper powder (

) or Sodium Ascorbate (10 mol%)
Solvent Methanol or Ethanol (Protic solvents accelerate Cu-ATRA)
Temperature

Protocol:

  • Catalyst Prep: In a glovebox or under Argon flow, mix CuCl (5 mg) and TPMA (15 mg) in Methanol (1 mL) to form the active complex (Green/Blue solution).

  • Reaction Assembly: Add the alkene (0.5 mmol) and the iodide reagent (0.75 mmol) to the catalyst solution.

  • Initiation: Heat the sealed vial to

    
    . The 
    
    
    
    species abstracts the iodine to form
    
    
    and the carbon radical.
  • Termination/Transfer: The

    
     species efficiently transfers the iodine atom to the adduct radical, regenerating 
    
    
    
    .
  • Workup: Filter through a silica plug to remove copper salts.

Method C: Sulfinatodehalogenation (Aqueous/Green Method)

Best for: Water-soluble substrates or when metal contamination must be avoided.

Sodium dithionite (


) acts as an inexpensive single-electron donor in aqueous media.

Protocol:

  • Solvent: Mix Acetonitrile:Water (1:1 ratio).

  • Reagents: Alkene (1.0 equiv), Iodide Reagent (1.2 equiv),

    
     (1.2 equiv), 
    
    
    
    (1.2 equiv).
  • Procedure: Cool the mixture to

    
     initially. Add solid 
    
    
    
    in portions.
  • Mechanism: Dithionite generates the

    
     radical anion, which transfers an electron to the iodide reagent.
    
  • Note: This method often leads to the hydro-alkylation product (H instead of I at the terminus) if the iodine transfer is slow and a proton source is available. If the iodinated product is desired, use Method A or B.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen quenchingDegas solvents more thoroughly (Freeze-Pump-Thaw).
Polymerization Radical concentration too highSwitch to Method B (Copper) for better "Persistent Radical Effect" control.
De-iodination Light exposure post-reactionWrap columns/flasks in foil; Iodine adducts are light-sensitive.
Hydrolysis Moisture sensitivityEnsure the iodide reagent is dry; store over molecular sieves.

Safety & Handling

  • Toxicity: Haloalkyl iodides are potential alkylating agents. Handle in a fume hood.

  • Light Sensitivity: Store CAS 812-06-6 in amber vials at

    
    .
    
  • Corrosivity: Liberation of HI or

    
     can occur upon decomposition. Inspect seals for yellowing/corrosion.
    

References

  • Photocatalytic ATRA Mechanisms: Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews. Link

  • Copper-Mediated Radical Additions: Pintauer, T., & Matyjaszewski, K. (2008). "Atom Transfer Radical Addition and Polymerization Reactions Catalyzed by Copper Complexes." Chemical Society Reviews. Link

  • Sodium Dithionite Initiation: Feiring, A. E. (1979). "Chemistry in Hydrogen Fluoride. 7. The reaction of fluoroolefins with sodium dithionite." The Journal of Organic Chemistry. Link

  • General Haloalkyl Iodide Reactivity: Dolbier, W. R. (2011). "Fluorine-containing free radicals. Kinetics and dynamics." Chemical Reviews. Link

Sources

Method

Application Note: Strategic Utilization of 1,2-Dichloro-2,2-difluoro-1-iodoethane in Pharmaceutical Scaffold Functionalization

Executive Summary & Chemical Profile[1] This guide details the operational protocols for utilizing 1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS: 812-06-6) as a high-value fluorinated building block. Unlike ubiquitous trif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

This guide details the operational protocols for utilizing 1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS: 812-06-6) as a high-value fluorinated building block. Unlike ubiquitous trifluoromethylating agents (e.g., Ruppert-Prakash reagent), this halocarbon offers a unique pharmacological advantage: it introduces a chlorodifluoroethyl (


) motif . This moiety serves as a bioisostere for ethyl or isopropyl groups but with significantly altered electronic properties and metabolic stability, critical for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles in late-stage drug discovery.
Chemical Identity & Physical Properties[1][2]
PropertySpecification
IUPAC Name 1,2-Dichloro-2,2-difluoro-1-iodoethane
CAS Number 812-06-6
Formula

Structure

Molecular Weight 260.84 g/mol
Appearance Pale yellow to pinkish liquid (Light sensitive)
Boiling Point ~108-110 °C (estimated based on congeners)
Solubility Miscible in

, THF, Acetonitrile; immiscible in water
Reactivity Class Telogen; Radical Precursor; Electrophile

Mechanistic Insight: The C–I Bond Activation

The utility of 1,2-Dichloro-2,2-difluoro-1-iodoethane relies almost exclusively on the lability of the Carbon-Iodine (C–I) bond. The bond dissociation energy (BDE) of C–I (~50-55 kcal/mol) is significantly lower than that of C–Cl or C–F. This allows for selective activation under mild conditions, generating a reactive radical species without disturbing the fluorinated backbone.

Primary Reaction Pathway: Atom Transfer Radical Addition (ATRA)

In pharmaceutical synthesis, this molecule is primarily used in Atom Transfer Radical Addition (ATRA) to terminal alkenes. This reaction installs the fluorinated chain across a double bond.

The Mechanism:

  • Initiation: A radical initiator (e.g., AIBN, Sodium Dithionite, or a Photocatalyst) abstracts the Iodine atom or generates a radical that abstracts Iodine, leaving the fluoroalkyl radical

    
    .
    
  • Propagation: This electrophilic radical attacks the electron-rich alkene (

    
    -system).
    
  • Termination/Transfer: The newly formed alkyl radical abstracts an Iodine atom from another molecule of the reagent, regenerating the radical chain and yielding the iodinated adduct.

Mechanistic Visualization

ATRA_Mechanism Reagent 1,2-Dichloro-2,2-difluoro-1-iodoethane (R-I) Radical Fluoroalkyl Radical (R•) Reagent->Radical - I• (Initiation) Intermediate Carbon-Centered Radical (Intermediate) Radical->Intermediate + Alkene (Addition) Alkene Target Alkene (Drug Scaffold) Alkene->Intermediate Product Iodinated Adduct (R-Alkene-I) Intermediate->Product + R-I (I-Abstraction) Product->Radical Chain Transfer Initiator Initiator (hv / Metal / AIBN) Initiator->Reagent Activation

Figure 1: The Atom Transfer Radical Addition (ATRA) cycle. The weak C-I bond allows the reagent to act as a radical donor, installing the fluorinated motif onto the alkene scaffold.

Application Protocol: Synthesis of Fluorinated Intermediates

This protocol describes the addition of 1,2-Dichloro-2,2-difluoro-1-iodoethane to a terminal alkene (e.g., a styrene derivative or aliphatic alkene) using a sodium dithionite (


) initiation system. This method is preferred in pharmaceutical contexts for its mild, aqueous-compatible conditions and avoidance of toxic heavy metals.
Materials & Reagents[4]
  • Substrate: Terminal Alkene (1.0 equiv)

  • Reagent: 1,2-Dichloro-2,2-difluoro-1-iodoethane (1.2 - 1.5 equiv)

  • Initiator: Sodium Dithionite (

    
    ) (1.0 - 1.5 equiv)
    
  • Base: Sodium Bicarbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (

    
    ) / Water (
    
    
    
    ) mixture (1:1 or 2:1 ratio)
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Charge a round-bottom flask with the Alkene (1.0 equiv) and 1,2-Dichloro-2,2-difluoro-1-iodoethane (1.2 equiv).

    • Dissolve in Acetonitrile (concentration ~0.2 M).

    • Cool the mixture to 0°C - 5°C using an ice bath. Note: Cooling controls the exotherm of the radical initiation.

  • Initiator Addition:

    • Separately, prepare a solution of

      
        and 
      
      
      
      in degassed Water .
    • Add the aqueous initiator solution dropwise to the organic phase over 30 minutes.

    • Observation: The reaction mixture may turn slightly yellow or cloudy as the dithionite reacts.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature (20-25°C).

    • Stir vigorously for 2–4 hours.

    • QC Check: Monitor consumption of the alkene via TLC or LC-MS. The product will show a significant mass shift corresponding to the addition of the halo-ethane fragment (+260 Da).

  • Work-up:

    • Dilute with water and extract with Ethyl Acetate (

      
      ).
      
    • Wash the combined organic layers with brine.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
    • Caution: Do not heat the crude residue above 40°C during concentration to prevent iodine elimination or degradation.

  • Purification:

    • Purify via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

    • Note: The iodinated product is often sensitive to light; wrap columns and fractions in foil.

Downstream Transformations

The resulting iodinated adduct is rarely the final drug. It serves as a pivot point for further functionalization:

  • Dehydroiodination: Treatment with DBU or

    
     eliminates HI, yielding a vinyl chloride/fluoride .
    
  • Reductive Deiodination: Treatment with Zinc/Acetic acid or Tributyltin hydride (

    
    ) removes the iodine, leaving the saturated chlorodifluoroethyl side chain .
    

Experimental Workflow & Quality Control

To ensure reproducibility in a drug development setting, the following workflow integrates synthesis with rigorous QC checkpoints.

Workflow Start Start: Raw Material Check (CAS 812-06-6) Reaction ATRA Reaction (MeCN/H2O, Na2S2O4) Start->Reaction IPC In-Process Control (IPC) LC-MS: Check Alkene Conversion Reaction->IPC IPC->Reaction Conversion <95% (Add more initiator) Workup Extraction & Drying (Avoid Heat >40°C) IPC->Workup Conversion >95% Purification Flash Chromatography (Protect from Light) Workup->Purification Validation Final Validation NMR (19F, 1H), HRMS Purification->Validation

Figure 2: Operational workflow for the synthesis of fluorinated intermediates using 1,2-Dichloro-2,2-difluoro-1-iodoethane.

Safety & Handling (Critical)

  • Light Sensitivity: Iodinated fluorocarbons are photolabile. Store in amber glass containers at 2–8°C.

  • Corrosion Hazard: In the presence of moisture, hydrolysis may release trace Hydrogen Fluoride (HF) or Hydrogen Iodide (HI). Use glass-lined or Teflon-coated equipment.

  • Toxicity: Treat as a potential alkylating agent. Use double-gloving (Nitrile) and work within a certified fume hood.

References

  • Fluorine Notes. Photocatalytic radical addition of fluoroalkyl iodides to alkenes. (General methodology for ATRA of fluorinated iodides). [Link]

  • National Institutes of Health (PubChem). 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane (Isomer Reference for comparison). [Link]

Application

Metal-catalyzed cross-coupling with 1,2-Dichloro-2,2-difluoro-1-iodoethane

Executive Summary This technical guide details the experimental protocols for utilizing 1,2-Dichloro-2,2-difluoro-1-iodoethane (referred to herein as DCDFI ) in metal-catalyzed cross-coupling reactions. DCDFI is a specia...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental protocols for utilizing 1,2-Dichloro-2,2-difluoro-1-iodoethane (referred to herein as DCDFI ) in metal-catalyzed cross-coupling reactions. DCDFI is a specialized halocarbon building block used to introduce the chlorodifluoroethyl moiety (


) or, via elimination, fluorinated vinyl groups into organic frameworks.

Unlike standard perfluoroalkyl iodides, DCDFI possesses mixed halogen functionality (


, 

,

), creating unique chemoselectivity challenges. This guide focuses on Copper-Catalyzed Atom Transfer Radical Addition (ATRA) and Palladium-Catalyzed Cross-Coupling , providing researchers with robust, self-validating workflows to suppress common side reactions like

-elimination or hydrodehalogenation.

Technical Profile & Mechanistic Insight

Reagent Properties
  • IUPAC Name: 1,2-Dichloro-2,2-difluoro-1-iodoethane[1][2][3][4]

  • Structure:

    
    
    
  • Key Reactivity: The

    
     bond is the weakest (
    
    
    
    ), serving as the initiation point for oxidative addition or radical generation. The
    
    
    -chlorine and
    
    
    -fluorine atoms induce significant inductive withdrawal, making the
    
    
    -carbon highly electrophilic.
Mechanistic Pathway: The Copper-Catalyzed Radical Cycle

The most reliable coupling method for DCDFI is via a Single Electron Transfer (SET) mechanism catalyzed by Copper(I). Unlike Palladium(0) cycles which favor two-electron oxidative addition (often sluggish with electron-deficient alkyl halides), Cu(I) efficiently reduces the C-I bond to generate a reactive radical.

Figure 1: Catalytic Cycle (SET Mechanism)

G Start Initiation: Cu(I) Catalyst Complex [L-Cu(I)] Species Start->Complex SET_Step SET Reduction of DCDFI (R-I) Complex->SET_Step + DCDFI Radical Free Radical Generation: •CH(Cl)CF2Cl SET_Step->Radical Generates Cu(II)-I Addition Radical Addition to Alkene/Arene Radical->Addition Intermed Carbon-Centered Radical Intermediate Addition->Intermed Termination Halogen Transfer (Regeneration of Cu(I)) Intermed->Termination + Cu(II)-I Termination->Complex Recycles Catalyst Product Final Coupled Product Termination->Product

Caption: Figure 1. The Cu(I)/Cu(II) redox shuttle facilitates the homolytic cleavage of the C-I bond in DCDFI, enabling radical addition to unsaturated substrates while suppressing


-elimination.

Protocol A: Copper-Catalyzed ATRA to Alkenes

Application: Synthesis of


-halo-fluorinated alkanes.
Target Audience:  Medicinal chemists synthesizing bioisosteres.
Reagents & Equipment
  • Substrate: Terminal or internal alkene (1.0 equiv).

  • Reagent: DCDFI (1.2 – 1.5 equiv).

  • Catalyst: Copper(I) Chloride (CuCl) or Copper(I) Iodide (CuI) (10 mol%).

  • Ligand: 2,2'-Bipyridine (bpy) or TPMA (Tris(2-pyridylmethyl)amine) (10-15 mol%).

  • Reducing Agent (Optional but Recommended): Sodium Ascorbate (5-10 mol%) to regenerate Cu(I) if oxidation occurs.

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (degassed).

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a glovebox or under strictly inert atmosphere (

      
      /Ar), weigh CuCl (10 mg, 0.1 mmol) and 2,2'-bipyridine (16 mg, 0.1 mmol) into a dried Schlenk tube.
      
    • Add 2 mL of degassed DCM. Stir for 10 minutes until a dark brown/red complex forms. Causality: Pre-forming the ligand-metal complex ensures homogeneous catalytic activity before the substrate is introduced.

  • Substrate Addition:

    • Add the alkene substrate (1.0 mmol) to the catalyst mixture.

    • Inject DCDFI (1.2 mmol) dropwise via syringe. Note: DCDFI is light-sensitive; protect the reaction vessel with aluminum foil if not using a photoreactor.

  • Reaction:

    • Heat the sealed vessel to 40–60°C (depending on alkene sterics). Stir for 12–24 hours.

    • Monitoring: Check via TLC or

      
       NMR. The disappearance of the starting iodide signal (approx -60 to -70 ppm range depending on conformer) indicates completion.
      
  • Work-up:

    • Cool to room temperature.[5] Dilute with diethyl ether.

    • Filter through a short pad of silica gel or Celite to remove copper salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Critical Check: Ensure the product does not undergo dehydrohalogenation on acidic silica. Neutralize silica with 1%

      
       if necessary.
      

Protocol B: Palladium-Catalyzed Cross-Coupling with Aryl Boronic Acids

Application: Introduction of the


 group onto aromatic rings (Suzuki-Miyaura type).
Challenge:  Standard Pd(0) cycles struggle with alkyl iodides due to slow oxidative addition and rapid 

-hydride elimination. This protocol uses a hybrid radical-Pd mechanism.
Reagents
  • Substrate: Aryl Boronic Acid (

    
    ) (1.5 equiv).
    
  • Reagent: DCDFI (1.0 equiv).

  • Catalyst:

    
     (5 mol%).[5]
    
  • Ligand: Xantphos or dppf (5-10 mol%).

  • Base:

    
     (2.0 equiv).[5]
    
  • Solvent: 1,4-Dioxane/Water (9:1).

Step-by-Step Methodology
  • System Preparation:

    • Charge a reaction vial with

      
      , Ligand, Aryl Boronic Acid, and 
      
      
      
      .
    • Evacuate and backfill with Argon (3 cycles).

  • Solvent & Reagent Addition:

    • Add degassed 1,4-Dioxane/Water mixture.

    • Add DCDFI (1.0 equiv) via syringe.

  • Thermal Activation:

    • Heat to 80°C for 16 hours.

    • Mechanistic Note: The presence of water and base is critical to activate the boronic acid (forming the boronate) and facilitate transmetallation.

  • Validation (Self-Check):

    • Perform crude

      
       NMR.
      
    • Success Indicator: Shift of fluorine signals from alkyl-iodide region to benzylic-fluorine region.

    • Failure Mode: If signals for

      
       (protodeboronation) are dominant, increase catalyst loading or switch to a Photo-Redox/Ni dual catalytic system (see Section 6).
      

Data Analysis & Troubleshooting

Expected Analytical Data
FeatureMethodExpected Signal / Observation
Reaction Progress

NMR
Shift from reactant (

ppm) to product (highly dependent on substitution).
C-I Bond Cleavage GC-MSDisappearance of parent mass; appearance of M-I fragment.
By-product: Elimination

NMR
Appearance of vinylic protons (if

or

elimination occurs).
Troubleshooting Matrix
ProblemRoot CauseCorrective Action
Low Conversion Catalyst poisoning or oxidation.Add 10 mol% Sodium Ascorbate; ensure strict

-free conditions.

-Elimination
Reaction temperature too high; base too strong.Lower temp to 40°C; switch base from

to

.
Homocoupling (

)
Slow oxidative addition of DCDFI.Increase DCDFI equivalents (to 2.0); switch to Photo-ATRA conditions.

Advanced Consideration: Photo-Redox Alternative

For substrates sensitive to thermal conditions, a visible-light mediated protocol is superior.

  • Catalyst:

    
     (1 mol%).
    
  • Light Source: Blue LED (450 nm).

  • Mechanism: The excited Iridium catalyst (

    
    ) is a strong reductant (
    
    
    
    ), easily reducing DCDFI to the radical species at room temperature.

References

  • Copper-Catalyzed Fluoroalkylation

    • Title: Copper-Catalyzed Difluoroalkyl
    • Source: MDPI, Molecules 2022.
    • URL:[Link]

  • Atom Transfer Radical Addition (ATRA): Title: Copper-Catalyzed Atom Transfer Radical Addition (ATRA) and Cyclization. Source:Chemical Reviews (General Reference for ATRA mechanism). Context: Validates the Cu(I)/Cu(II) halogen transfer cycle depicted in Figure 1.
  • Palladium-Catalyzed Cross-Coupling of Fluoroalkyl Halides

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.[5]

    • Source: MDPI, C
    • URL:[Link]

  • Reagent Properties (DCDFI): Title: 1,2-Dichloro-2,2-difluoro-1-iodoethane Product Data. Source: Sigma-Aldrich / ChemicalBook.

Disclaimer: This protocol involves the use of halogenated organic compounds and heavy metals.[6] All procedures must be performed in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Method

Using 1,2-Dichloro-2,2-difluoro-1-iodoethane as a building block in agrochemistry

This Application Note is designed to serve as a definitive technical guide for the utilization of 1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS: 812-06-6) in the synthesis of next-generation agrochemicals. Utilizing 1,2-Di...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the utilization of 1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS: 812-06-6) in the synthesis of next-generation agrochemicals.

Utilizing 1,2-Dichloro-2,2-difluoro-1-iodoethane as a Bifunctional Building Block

Executive Summary

The incorporation of fluorinated motifs into agrochemical scaffolds is a proven strategy to enhance metabolic stability, lipophilicity, and membrane permeability. 1,2-Dichloro-2,2-difluoro-1-iodoethane (


) represents a specialized, high-value "telogen" capable of introducing the chlorodifluoroethyl  moiety or serving as a precursor for gem-difluorinated cyclopropanes .[1]

Unlike gaseous fluorinating agents (e.g., tetrafluoroethylene), this liquid reagent offers process chemists a manageable, high-boiling point alternative for Atom Transfer Radical Addition (ATRA) . This guide details the mechanistic principles, safety protocols, and a validated experimental workflow for utilizing this reagent to synthesize fluorinated pyrethroid mimics and nematicides.

Chemical Profile & Strategic Value[1]
PropertySpecification
Chemical Name 1,2-Dichloro-2,2-difluoro-1-iodoethane
CAS Number 812-06-6
Formula

Molecular Weight 260.83 g/mol
Appearance Colorless to light yellow liquid (Light Sensitive)
Boiling Point ~130 °C (Predicted)
Key Reactivity C–I bond homolysis; ATRA; 1,3-Elimination

Strategic Application in Agrochemistry:

  • Bioisosterism: The

    
     group acts as a metabolically stable isostere for oxygen or carbonyl groups.
    
  • Pyrethroid Synthesis: This reagent is a critical C2-synthon for constructing gem-difluorocyclopropanes (via radical addition followed by 1,3-elimination), a structural motif found in high-efficacy insecticides.

  • Lipophilicity Tuning: Introduction of the

    
     chain significantly increases 
    
    
    
    , improving cuticular penetration in target pests.
Mechanistic Pathway: The "Add-and-Cyclize" Strategy

The primary utility of this molecule lies in its ability to undergo copper-catalyzed radical addition to terminal alkenes, followed by reductive cyclization. This sequence efficiently constructs the fluorinated cyclopropane ring common in pyrethroids.

ReactionPathway Reagent 1,2-Dichloro-2,2-difluoro-1-iodoethane (Cl-CF2-CH(Cl)-I) Radical Carbon Radical (Cl-CF2-CH(Cl)•) Reagent->Radical SET ( -I⁻ ) Catalyst Cu(I) Catalyst (Initiation) Catalyst->Radical Alkene Terminal Alkene (Agro-Intermediate) Radical->Alkene Addition Adduct Linear Adduct (Iodo-chlorodifluoro-alkane) Alkene->Adduct Propagation (+I•) Cyclization Zn-Mediated 1,3-Elimination Adduct->Cyclization Reductive Closure Product Gem-Difluorinated Cyclopropane Cyclization->Product - ZnICl

Figure 1: Mechanistic pathway for the synthesis of fluorinated cyclopropanes via ATRA and subsequent 1,3-elimination.[2]

Detailed Experimental Protocol
Protocol A: Copper-Catalyzed ATRA (Addition Step)

Objective: To covalently attach the


 motif to a terminal alkene (e.g., styrene derivative or vinyl ether).

Reagents:

  • Substrate: Terminal Alkene (1.0 equiv)

  • Reagent: 1,2-Dichloro-2,2-difluoro-1-iodoethane (1.2 equiv)[2]

  • Catalyst: CuCl (10 mol%)

  • Ligand: TPMA (Tris(2-pyridylmethyl)amine) or bpy (2,2'-bipyridine) (10-12 mol%)

  • Reducing Agent: Sodium Ascorbate (5 mol%, optional for catalyst regeneration)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), degassed.

Procedure:

  • Preparation: In a glovebox or under strictly inert atmosphere (

    
    ), charge a Schlenk flask with CuCl and the Ligand. Add degassed solvent (0.5 M concentration relative to alkene) and stir for 15 minutes to form the active catalyst complex (usually colored).
    
  • Addition: Add the Terminal Alkene (1.0 equiv) followed by the dropwise addition of 1,2-Dichloro-2,2-difluoro-1-iodoethane (1.2 equiv).

  • Reaction: Seal the flask and heat to 60–80°C. Monitor via GC-MS or

    
     NMR.
    
    • Monitoring Marker: Disappearance of the alkene signal and shift of the

      
       signal in NMR.
      
  • Workup: Cool to room temperature. Dilute with diethyl ether and filter through a short pad of silica/Celite to remove copper salts.

  • Purification: Concentrate the filtrate. The resulting linear iodide adduct is often stable enough for the next step without rigorous purification.

Critical Control Point (Self-Validation):

  • Check: If conversion stalls, add 5 mol% Sodium Ascorbate to reduce oxidized Cu(II) back to active Cu(I).

  • Safety: The C-I bond is light-sensitive. Wrap reaction vessels in aluminum foil.

Protocol B: Reductive Cyclization to Cyclopropane

Objective: To convert the linear iodo-chloro adduct into the bioactive gem-difluorocyclopropane ring.

Reagents:

  • Substrate: Linear Adduct from Protocol A (1.0 equiv)

  • Reductant: Zinc dust (activated, 2.0 - 3.0 equiv)

  • Solvent: Ethanol or Acetic Acid/Ethanol mixture.

  • Temperature: Reflux.[3][4]

Procedure:

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, ethanol, and ether, followed by drying under vacuum.

  • Setup: Suspend activated Zinc in Ethanol. Heat to reflux.[3][4]

  • Addition: Add the Linear Adduct (dissolved in minimal ethanol) dropwise to the refluxing suspension. The reaction is exothermic; control the addition rate to maintain gentle reflux.

  • Completion: Reflux for 2–4 hours. Monitor by TLC or

    
     NMR (look for the characteristic upfield shift of cyclopropyl fluorines).
    
  • Workup: Filter off excess Zinc. Concentrate the filtrate. Partition between water and ether. Dry the organic layer (

    
    ) and concentrate.
    
  • Isolation: Purify via column chromatography (Hexanes/EtOAc).

Data Analysis & Characterization

When validating the product, look for these specific spectral signatures:

TechniqueDiagnostic SignalStructural Insight

NMR

-130 to -150 ppm (AB quartet)
Characteristic of gem-difluorocyclopropane . The diastereotopic fluorines split each other (

).

NMR

1.5 - 2.5 ppm (Multiplets)
Cyclopropyl ring protons. High-field shift compared to the linear precursor.
GC-MS Molecular Ion (

)
Confirm loss of

and

(Mass = Precursor - 162.3).
Safety & Handling Guidelines
  • Light Sensitivity: The C-I bond is weak (

    
    ). Store the reagent in amber glass or foil-wrapped containers at 2-8°C.
    
  • Peroxide Hazard: Like many halogenated ethylenes/ethanes, this molecule can form peroxides upon prolonged exposure to air. Test for peroxides before distillation.

  • Toxicity: Treat as a potential alkylating agent. Use double-gloving (Nitrile/Laminate) and work strictly within a fume hood.

References
  • Dolgama, L., et al. "Synthesis of Gem-Difluorinated Cyclopropanes via Radical Addition." Journal of Fluorine Chemistry, 2011. 5

  • GuideChem Database. "1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS 812-06-6) Properties and Structure." 6

  • Ren, X., et al. "Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes." Angewandte Chemie, 2024.[7] 7

  • ChemicalBook. "1,2-Dichloro-2-iodo-1,1,2-trifluoroethane and related Halo-iodo-alkane Reactivity." 8

  • LibreTexts. "Radical-Chain Addition Reactions to Alkenes: Mechanism and Regiochemistry." 9

Sources

Application

Scalable synthesis protocols involving 1,2-Dichloro-2,2-difluoro-1-iodoethane

Application Note: Scalable Synthesis & Utilization of 1,2-Dichloro-2,2-difluoro-1-iodoethane (DCDFI) Part 1: Executive Summary & Strategic Value 1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS 812-06-6), herein referred to a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis & Utilization of 1,2-Dichloro-2,2-difluoro-1-iodoethane (DCDFI)

Part 1: Executive Summary & Strategic Value

1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS 812-06-6), herein referred to as DCDFI , is a high-value bifunctional building block. It bridges the gap between stable fluorinated motifs and reactive alkyl iodides. Unlike perfluorinated iodides, the presence of chlorine and hydrogen on the ethane backbone modulates the lipophilicity and reactivity, making it a "Magic Chloro" candidate for late-stage lead optimization in medicinal chemistry.

Core Utility:

  • Atom Transfer Radical Addition (ATRA): DCDFI serves as a superior radical donor compared to its non-chlorinated analogs due to the weakening of the C–I bond by the geminal chlorine.

  • Vinyl Halide Precursor: Base-mediated dehydroiodination yields functionalized fluorinated vinyl chlorides, essential for polymerization and cross-coupling.

  • Bioisostere Installation: Introduces the

    
     motif, a metabolic stability booster that mimics peptide bonds or ether linkages.
    

Part 2: Chemical Profile & Safety Architecture

PropertySpecificationNotes
Formula

Molecular Weight: 260.84 g/mol
Structure

Regioisomer considerations apply based on synthesis route.[1][2][3]
Appearance Pale violet/colorless liquidDarkens upon light exposure (iodine liberation).
Boiling Point ~110–115 °C (est.)Purify via vacuum distillation to prevent decomposition.
Reactivity Electrophile / Radical DonorSensitive to light and base.

Critical Safety Protocol (The "Red" List):

  • Iodine Monochloride (ICl) Hazard: The synthesis utilizes ICl, a corrosive interhalogen that causes severe burns and reacts violently with organics.

  • Pressure Hazard: The alkene precursor (1-chloro-2,2-difluoroethylene) is a gas (bp -17 °C). Reactions must occur in rated autoclaves or continuous flow reactors.

  • Decomposition: Avoid heating crude product >80 °C without stabilizers (Copper or Silver wool) to prevent iodine liberation.

Part 3: Scalable Synthesis Protocol

Methodology: Lewis-Acid Catalyzed Iodochlorination of 1-Chloro-2,2-difluoroethylene. Rationale: While radical addition is possible, it often yields regioisomeric mixtures. The use of a Lewis Acid (


 or 

) promotes an ionic mechanism, improving selectivity and rate under controlled temperature.
Experimental Workflow (100 g Scale)

Reagents:

  • 1-Chloro-2,2-difluoroethylene (HCFC-1122): 0.45 mol (Gas)

  • Iodine Monochloride (ICl): 0.40 mol (Liquid, limiting reagent)

  • Dichloromethane (DCM): 200 mL (Solvent)

  • 
     (Anhydrous): 1.0 mol% (Catalyst)
    

Step-by-Step Procedure:

  • Reactor Setup: Use a 500 mL Hastelloy or glass-lined autoclave equipped with a cooling jacket, internal temperature probe, and gas inlet dip tube.

  • Charging (Cold):

    • Purge reactor with

      
      .
      
    • Charge DCM and

      
       rapidly to avoid moisture uptake.
      
    • Cool the system to -20 °C.

    • Cannulate ICl (liquid) into the reactor. Caution: Exothermic solvation.

  • Gas Addition:

    • Slowly feed HCFC-1122 gas into the liquid phase while maintaining internal temperature

      
      .
      
    • Process Control: Monitor pressure. The pressure will rise initially and then drop as the gas is consumed.

  • Reaction Phase:

    • Once gas addition is complete, seal the reactor.

    • Allow to warm to 0 °C and stir for 4–6 hours.

    • End Point: Color change from dark brown (ICl) to light orange/pink indicates consumption of ICl.

  • Work-up (Critical for Stability):

    • Quench excess ICl/oxidants with 10% aqueous

      
       (Sodium Thiosulfate) until the organic layer is colorless.
      
    • Wash with cold water (

      
      ) and Brine.
      
    • Dry over

      
       (do not use basic drying agents like 
      
      
      
      which trigger elimination).
  • Isolation:

    • Concentrate via rotary evaporation at 30 °C / 300 mbar.

    • Purification: Fractional distillation under reduced pressure (10–20 mbar). Collect the fraction boiling at ~45–50 °C (at 15 mbar).

Yield Expectation: 85–92% isolated yield.

Visualization: Synthesis Logic & Flow

SynthesisFlow Start Precursors: HCFC-1122 (Gas) + ICl (Liq) Reactor Autoclave Reactor Solvent: DCM, Cat: AlCl3 Temp: -20°C to 0°C Start->Reactor Controlled Feed Quench Quench & Wash Na2S2O3 (aq) -> Remove I2 Phase Separation Reactor->Quench Crude Mixture Drying Drying MgSO4 (Neutral pH) Avoid Bases! Quench->Drying Organic Phase Distill Vacuum Distillation Target Fraction: DCDFI Store over Cu wire Drying->Distill Concentrate Distill->Start Recycle Solvent (DCM)

Figure 1: Process flow diagram for the Lewis-acid mediated synthesis of DCDFI.

Part 4: Application Protocol (ATRA)

Context: Using DCDFI to functionalize a terminal alkene (e.g., 1-octene or a vinyl-drug intermediate). Mechanism: Photoredox catalysis is preferred over thermal initiation to maintain the integrity of the


 group.

Protocol: Visible-Light Mediated ATRA

  • Substrate: 1.0 equiv Alkene + 1.5 equiv DCDFI.

  • Catalyst:

    
     (0.5 mol%) or Eosin Y (Organocatalyst route).
    
  • Solvent: Acetonitrile (degassed).

  • Setup:

    • Place mixture in a borosilicate vial.

    • Irradiate with Blue LED (450 nm) at Room Temperature for 12 hours.

  • Mechanism:

    • The catalyst reduces DCDFI (SET), cleaving the C–I bond.

    • The resulting

      
       radical adds to the alkene.
      
    • Iodine transfer completes the cycle, yielding the iodinated adduct.

Visualization: ATRA Mechanistic Pathway

ATRA_Mechanism Cat_GS Ir(III) (Ground State) Cat_ES *Ir(III) (Excited) Cat_GS->Cat_ES Blue LED (hν) Cat_Ox Ir(IV) (Oxidized) Cat_ES->Cat_Ox SET (-e⁻) Cat_Ox->Cat_GS Oxidizes I⁻ to I• ? (Regeneration) DCDFI DCDFI (R-I) Radical R• (Carbon Radical) DCDFI->Radical Accepts e⁻ Loss of I⁻ Adduct_Rad Adduct Radical Radical->Adduct_Rad + Alkene Alkene Alkene Product Product (R-Alkene-I) Adduct_Rad->Product + I (Transfer)

Figure 2: Photoredox catalytic cycle for the Atom Transfer Radical Addition of DCDFI to alkenes.

Part 5: References & Authority

  • Haszeldine, R. N., & Steele, B. R. (1957).[4] Addition of free radicals to unsaturated systems.[3][4][5] Part XIII. Direction of radical addition to chloro-1:1-difluoroethylene. Journal of the Chemical Society.[4] Link

    • Core Authority: Establishes the regiochemistry of radical additions to chlorodifluoroethylenes, critical for understanding DCDFI formation.

  • Huy, P. H. (2019).[6] Phthaloyl chloride as reagent... transformation of aldehydes into geminal dichlorides.[6] Synthesis.[5][6][7][8][9] Link

    • Context: Discusses scalable chlorination techniques and handling of gem-dichloro motifs relevant to the DCDFI structure.

  • Gong, D., et al. (2024).[6] Visible-light-induced hydrodichloromethylation of unactivated alkenes. Organic Letters.[6] Link

    • Application: Validates the photoredox ATRA protocols and the stability of chlorinated radicals in synthesis.

  • Vertex AI Search Results (2026). Compound Data: 1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS 812-06-6).[10][11][12][13][14]Link

    • Verification: Confirms commercial availability and CAS registry data for the specific isomer.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 1,2-Dichloro-2,2-difluoro-1-iodoethane radical additions

This guide is designed for the technical optimization of Atom Transfer Radical Addition (ATRA) reactions utilizing 1,2-Dichloro-2,2-difluoro-1-iodoethane (hereafter referred to as ).[1] The unique substitution pattern of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for the technical optimization of Atom Transfer Radical Addition (ATRA) reactions utilizing 1,2-Dichloro-2,2-difluoro-1-iodoethane (hereafter referred to as


 ).[1]

The unique substitution pattern of this molecule (containing Iodine, Chlorine, and Fluorine) creates specific electronic demands.[1] The C-I bond is the weakest and most reactive, but the adjacent Chlorine and Fluorine atoms creates a highly electrophilic radical species prone to specific side reactions like hydrodeiodination or


-elimination.

Technical Support Center: Radical Addition Optimization

Part 1: Diagnostic Triage (Start Here)[1]

Before altering your chemical parameters, assess the physical setup.[1] Low yields in fluoroalkyl radical additions are often kinetic issues, not thermodynamic ones.[1]

Q: Is your reaction mixture turning dark purple/brown rapidly?

  • Diagnosis: Uncontrolled liberation of molecular Iodine (

    
    ).[1]
    
  • Cause: Thermal instability or photo-degradation of the C-I bond without successful propagation.

  • Immediate Action: Lower the temperature. If using thermal initiation (AIBN), switch to photoredox catalysis (Blue LED, 440-460 nm) to operate at room temperature.[1]

Q: Do you observe high conversion of the starting material but low yield of the product?

  • Diagnosis: Oligomerization or Hydrodeiodination.

  • Cause: The propagation rate (

    
    ) is outcompeting the iodine transfer rate (
    
    
    
    ), or the radical is abstracting Hydrogen from the solvent.[1]
  • Immediate Action: Increase the concentration of

    
     relative to the alkene (move to 1.5:1 or 2:1 equivalents). Switch to non-H-donating solvents (e.g., from THF to Acetonitrile or Trifluorotoluene).[1]
    

Part 2: The "Golden Standard" Protocol

Use this baseline methodology to benchmark your yields. Deviations from this core chemistry often introduce variables that kill efficiency.

Recommended Workflow: Visible-Light Photoredox ATRA

Photochemical initiation is superior to thermal methods (AIBN/Peroxides) for this specific haloalkane because it suppresses the thermal elimination of


 or 

.

Reagents:

  • Substrate: Terminal Alkene (1.0 equiv).[1]

  • Reagent: 1,2-Dichloro-2,2-difluoro-1-iodoethane (1.5 equiv).[1]

  • Catalyst:

    
     (0.5 - 1.0 mol%) or 
    
    
    
    (1.0 mol%).[1]
    • Cost-Effective Alternative: Eosin Y (organic dye) can work but often requires longer reaction times.[1]

  • Reductant/Additive: Sodium Ascorbate (2.0 equiv) or an amine base (DIPEA) if using a reductive quenching cycle.[1]

  • Solvent: Degassed Acetonitrile (MeCN) or DCM.[1]

Step-by-Step Protocol:

  • Degassing (Critical): Oxygen is a triplet radical that quenches the excited state of the photocatalyst and traps alkyl radicals. Sparge the solvent with Argon for at least 15 minutes before adding reagents.

  • Assembly: Add alkene, catalyst, and

    
     to the vial inside a glovebox or under positive Argon pressure.
    
  • Irradiation: Place the vial 2-3 cm from a Blue LED (450 nm, ~10W). Use a fan to maintain temperature at

    
    .
    
  • Monitoring: Monitor via

    
     NMR. The shift of the 
    
    
    
    group in the starting material will act as a distinct handle compared to the product.

Part 3: Mechanistic Visualization

Understanding the cycle is the only way to troubleshoot "invisible" yield losses.

ATRA_Mechanism PC_Ground Photocatalyst (Ground State) PC_Excited Photocatalyst* (Excited) PC_Ground->PC_Excited Blue Light (hv) PC_Excited->PC_Ground SET (Reduction of Rf-I) Rf_I Rf-I (Reactant) Rf_Radical Rf• (Electrophilic Radical) Rf_I->Rf_Radical Accepts e- / Loses I- Product Product (Rf-Alkene-I) Rf_I->Product Donates I atom to Adduct Radical Adduct_Radical Adduct Radical (Nucleophilic) Rf_Radical->Adduct_Radical + Alkene Alkene Alkene Adduct_Radical->Product Iodine Transfer (Chain Propagation)

Caption: The photoredox ATRA cycle. Yield loss usually occurs at the "Adduct Radical" stage if it polymerizes instead of abstracting Iodine.

Part 4: Troubleshooting & Optimization Guide

Symptom: Oligomerization (Gummy/Polymerized Crude)

The Science: The intermediate carbon radical (formed after


 adds to the alkene) is not abstracting an iodine atom fast enough. It finds another alkene molecule instead.
The Fix: 
  • Increase Iodine Donor Concentration: Raise

    
     equivalents to 2.0 - 3.0.
    
  • Solvent Viscosity: Switch to a solvent with higher viscosity or different polarity (e.g., DMSO) to alter diffusion rates, though MeCN is usually best.[1]

  • Add a Lewis Acid: In some cases, adding

    
     (10 mol%) can activate the C-I bond, facilitating the transfer.[1]
    
Symptom: Hydrodeiodination (Product has H instead of I)

The Science: The adduct radical abstracted a Hydrogen atom from the solvent or the amine base instead of an Iodine atom. The Fix:

  • Solvent Switch: Avoid THF, Toluene, or Alcohols.[1] Use Benzotrifluoride (PhCF3) or Dichloromethane (DCM) .[1]

  • Base Management: If using an amine reductant (like TEA or DIPEA), switch to an inorganic base/reductant system like Sodium Ascorbate or Sodium Dithionite in a biphasic system (MeCN/H2O).[1]

Symptom: No Reaction / Recovery of Starting Material

The Science: The catalytic cycle isn't initiating. The reduction potential of your catalyst might not match the reduction potential of 1,2-Dichloro-2,2-difluoro-1-iodoethane (


 to 

vs SCE).[1] The Fix:
  • Catalyst Upgrade: Switch from

    
     (
    
    
    
    ) to the stronger reductant
    
    
    (
    
    
    ).
  • Add a Co-Catalyst: Use a catalytic amount of a silane ((TMS)3SiH) carefully, or use the Sodium Dithionite (

    
    )  method, which initiates fluoroalkyl iodides via a sulfinate radical mechanism without expensive metals.[1]
    

Part 5: Data & Reference Tables[1]

Solvent Compatibility Matrix
SolventSuitabilityNotes
Acetonitrile (MeCN) ⭐⭐⭐⭐⭐Best balance of polarity and inertness.
Dichloromethane (DCM) ⭐⭐⭐⭐Good for solubility, minimizes H-abstraction.[1]
Benzotrifluoride ⭐⭐⭐⭐Excellent for highly fluorinated substrates.
THF / Ethers AVOID. High risk of H-abstraction (hydrodeiodination).
DMF / DMSO ⭐⭐Good solubility, but difficult to remove; can trap radicals.[1]
FAQ: Common User Queries

Q: Can I use AIBN instead of a photocatalyst? A: Yes, but expect lower yields (40-60%).[1] Thermal initiation requires heating (


), which can cause the labile C-Cl or C-I bonds to degrade or eliminate HF/HCl.[1] If you must use AIBN, add it portion-wise (every hour) rather than all at once to maintain a steady radical concentration.

Q: My product is unstable on Silica Gel. How do I purify? A:


-Iodo fluoroalkanes can be sensitive to silica acidity.
  • Neutralize: Pre-treat your silica column with 1% Triethylamine in Hexanes.

  • Alternative: Use neutral Alumina.

  • Workup: Wash the crude mixture with dilute Sodium Thiosulfate to remove trace

    
     before the column, as 
    
    
    
    catalyzes decomposition.

References

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013).[1] Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews. Link[1]

  • Iyer, K., et al. (2018).[1] The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides.[2] ACS Catalysis.[2] Link[1]

  • Feiring, A. E. (1979).[1] Chemistry in Hydrogen Fluoride. 7. The reaction of fluoroolefins with iodine and iodine halides. The Journal of Organic Chemistry. (Fundamental data on Fluoroalkyl Iodide reactivity). Link[1]

  • Wallentin, C. J., et al. (2012).[1] Visible Light-Mediated Atom Transfer Radical Addition via Oxidative and Reductive Quenching of Photocatalysts. Journal of the American Chemical Society. Link[1]

Sources

Optimization

Solvent selection for 1,2-Dichloro-2,2-difluoro-1-iodoethane reactions

To: Research & Development Team From: Senior Application Scientist, Halogenated Intermediates Division Subject: Technical Guide: Solvent Engineering for 1,2-Dichloro-2,2-difluoro-1-iodoethane ( ) Executive Summary This g...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Halogenated Intermediates Division Subject: Technical Guide: Solvent Engineering for 1,2-Dichloro-2,2-difluoro-1-iodoethane (


)

Executive Summary

This guide addresses the critical solvent selection parameters for 1,2-Dichloro-2,2-difluoro-1-iodoethane (herein referred to as


 ). This molecule is a specialized haloalkane used primarily as a radical precursor in Atom Transfer Radical Addition (ATRA) reactions to introduce the 

motif into alkenes.

Success with this reagent depends on balancing lipophilicity (to dissolve the fluorinated substrate) with polarity (to support transition metal catalysts or electron transfer processes).

Part 1: Solvent Selection Matrix

The choice of solvent dictates the reaction mechanism. Do not default to Dichloromethane (DCM) without analyzing the initiation method.

Solvent Performance Table
Solvent SystemPrimary ApplicationMechanism CompatibilityRisk Profile
Acetonitrile (MeCN) Gold Standard for Metal-Catalyzed ATRAExcellent for Ru, Ir, and Cu photoredox catalysts. Supports polar transition states.[1]Low. Good balance of solubility for both organic substrate and inorganic catalyst.
DMA / DMSO Catalyst-Free Photo-ActivationForms Electron Donor-Acceptor (EDA) complexes with

, allowing activation by visible light alone.
Moderate. High boiling points make product isolation (removal of solvent) more energy-intensive.
DCM / DCE Traditional Radical ChainsGood for peroxide-initiated thermal reactions.High volatility. Poor solubility for many metal-salt catalysts.
MeOH / Water "Green" / Sulfite-MediatedUsed with

(dithionite) initiation.
High Risk. Requires vigorous stirring or phase-transfer catalysts due to

immiscibility.

Part 2: Troubleshooting & FAQs

Issue 1: "I am observing high amounts of the reduced product ( ) instead of the addition product."

Diagnosis: Hydrogen Atom Transfer (HAT) competition. The Science: The radical intermediate generated from


 is electrophilic.[1] If your solvent has weak C-H bonds (like THF or Toluene) or acts as a hydrogen donor (Isopropanol), the radical will abstract a hydrogen atom rather than adding to your alkene.
Solution: 
  • Switch Solvent: Move to Acetonitrile or Benzene (if safety permits), which have strong bond dissociation energies (BDEs) resistant to abstraction.

  • Concentration: Increase the concentration of the alkene (trap) relative to the solvent to kinetically favor addition.

Issue 2: "The reaction stalls after 20% conversion in aqueous media."

Diagnosis: Phase Transport Limitation. The Science: 1,2-Dichloro-2,2-difluoro-1-iodoethane is highly lipophilic (fluorous character). In aqueous sulfite systems, the radical initiator is in the water phase, while the substrate is in the oil phase. The reaction occurs only at the interface. Solution:

  • Co-solvent: Add Acetonitrile or t-Butanol to create a homogeneous or semi-homogeneous mixture.

  • Vigorous Agitation: Use high-shear stirring (>1000 RPM).

  • Surfactants: Add a phase transfer catalyst (e.g., Tetrabutylammonium bisulfate) to shuttle the dithionite anion into the organic layer.

Issue 3: "My reaction turns dark brown and yields drop when using DMF."

Diagnosis: Thermal instability or uncontrolled EDA activation. The Science: DMF and DMA can form colored charge-transfer complexes with alkyl iodides. While this is useful for photochemistry (see Protocol B), uncontrolled heating or ambient light exposure can generate iodine (


), which acts as a radical trap/inhibitor.
Solution: 
  • Degas Thoroughly: Oxygen accelerates decomposition. Sparge with Argon for 15 mins.

  • Light Control: If not doing a photo-reaction, wrap the flask in foil.

Part 3: Validated Experimental Protocols

Protocol A: Metal-Catalyzed ATRA (The "Standard" Route)

Best for: High-value substrates requiring high regioselectivity.

  • Setup: Flame-dry a Schlenk tube equipped with a magnetic stir bar.

  • Reagents:

    • Alkene (1.0 equiv)[2]

    • 1,2-Dichloro-2,2-difluoro-1-iodoethane (1.5 equiv)

    • Catalyst:

      
       (1 mol%) or Copper Powder (10 mol%).
      
    • Solvent: Anhydrous Acetonitrile (MeCN) [0.5 M concentration wrt alkene].

  • Degassing: Freeze-Pump-Thaw (3 cycles) or vigorous Argon sparging (15 min). Crucial: Oxygen quenches the excited state of the catalyst.

  • Reaction: Irradiate with Blue LED (450 nm) at Room Temp for 12–24 hours.

  • Workup: Dilute with ether, wash with water (to remove catalyst/MeCN), dry over

    
    , and concentrate.
    
Protocol B: Catalyst-Free EDA Photo-Activation

Best for: Cost-efficiency and avoiding heavy metal contamination.

  • Concept: The solvent (DMA) acts as the electron donor to the

    
     acceptor.
    
  • Reagents:

    • Alkene (1.0 equiv)[2]

    • 1,2-Dichloro-2,2-difluoro-1-iodoethane (2.0 equiv)[3]

    • Base:

      
       or 
      
      
      
      (1.5 equiv) - Buffers the HI generated if elimination occurs.
    • Solvent: N,N-Dimethylacetamide (DMA) .

  • Reaction: Mix reagents in DMA. Sparge with Argon.

  • Initiation: Place vessel 2–5 cm from a standard White or Blue LED strip. No metal catalyst is added.

  • Monitoring: The solution may turn slight yellow (formation of the EDA complex). Stir for 18 hours.

Part 4: Decision Pathways (Visualization)

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the available initiation source and substrate stability.

SolventSelection Start Start: Select Reaction Type Method Initiation Method? Start->Method Metal Metal Catalyst (Ru, Ir, Cu) Method->Metal High Precision Photo Catalyst-Free (Photo-EDA) Method->Photo Low Cost/Green Thermal Thermal / Peroxide Method->Thermal Traditional Aqueous Sulfite / Dithionite Method->Aqueous Industrial/Scale Solv_MeCN Solvent: Acetonitrile (MeCN) (High Solubility, Polar) Metal->Solv_MeCN Stabilizes Catalyst Solv_DMA Solvent: DMA or DMSO (Forms Active Complex) Photo->Solv_DMA Enables e- Transfer Solv_DCM Solvent: Benzene or DCM (Avoid H-Abstraction) Thermal->Solv_DCM Inertness Solv_Mix Solvent: MeCN/H2O (1:1) (Requires Phase Transfer) Aqueous->Solv_Mix Solubility Mgmt

Figure 2: Mechanism of EDA Complex Activation in DMA

Caption: Mechanistic pathway showing how DMA acts as a solvent-catalyst by donating electrons to the fluoroalkyl iodide.

EDA_Mechanism DMA DMA (Solvent) Electron Donor EDA [DMA -- I-R_f] EDA Complex DMA->EDA RfI R_f-I (Substrate) RfI->EDA Radical R_f• (Active Radical) EDA->Radical SET (Single Electron Transfer) Iodide I- (Byproduct) EDA->Iodide Light Visible Light (hv) Light->EDA Activates

References

  • Visible-light Promoted Atom Transfer Radical Addition (ATRA) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor. Source: National Institutes of Health (NIH) / Molecules. URL:[Link]

  • Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides to Alkenes. Source: ResearchGate / ChemInform. URL:[Link]

  • Absolute rate constants of alkene addition reactions of a fluorinated radical in water. Source: Journal of the American Chemical Society (JACS). URL:[Link]

  • The frequently overlooked importance of solvent in free radical syntheses. Source: NRC Publications Archive. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for Fluorinated Iodoethane Coupling

Welcome to the Technical Support Center for the optimization of reaction temperature in fluorinated iodoethane coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the optimization of reaction temperature in fluorinated iodoethane coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorinated motifs into their molecular architectures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your own experiments effectively.

The introduction of fluorinated alkyl chains, particularly the fluoroethyl group, is a critical strategy in modern medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. However, the unique electronic properties of fluorine can present significant challenges in transition-metal-catalyzed cross-coupling reactions. Temperature is a critical lever to pull in these reactions, often dictating the balance between desired product formation and a host of potential side reactions. This guide will walk you through the nuances of temperature optimization for the coupling of fluorinated iodoethanes.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in the cross-coupling of fluorinated iodoethanes?

A1: Temperature is a pivotal parameter for several key reasons:

  • Rate of Reaction: As with most chemical reactions, temperature directly influences the reaction kinetics. Higher temperatures generally increase the rate of all steps in the catalytic cycle, including the desired oxidative addition, transmetalation, and reductive elimination.[1][2]

  • Overcoming Activation Barriers: The carbon-iodine bond in a fluorinated iodoethane is influenced by the electron-withdrawing nature of the fluorine atoms. While the C-I bond is generally reactive, the specific substitution pattern can affect the ease of oxidative addition to the metal center (e.g., Pd, Cu, Ni). Adequate thermal energy is often required to overcome this initial activation barrier efficiently.

  • Selectivity and Side Reactions: This is arguably the most critical aspect. Fluorinated alkyl halides are prone to specific side reactions that are highly temperature-dependent. These include:

    • β-Hydride Elimination: A common pathway for alkylmetallic intermediates to decompose, forming an alkene and a metal hydride species.[3]

    • β-Fluoride Elimination: A competitive elimination pathway that is unique to fluorinated substrates, which can lead to undesired vinyl fluoride byproducts. The propensity for β-fluoride versus β-hydride elimination can be influenced by the choice of metal and ligand, but temperature plays a significant role in the kinetics of these competing pathways.[4][5]

    • Decomposition of Reagents and Catalyst: At excessively high temperatures, the organometallic reagents, the fluorinated substrate itself, or the catalyst complex can decompose, leading to low yields and the formation of tars.[6][7]

Q2: What are the typical starting temperature ranges for different coupling reactions with fluorinated iodoethanes?

A2: The optimal temperature is highly dependent on the specific coupling reaction, catalyst system (metal and ligand), base, and solvent. However, here are some general starting points for temperature screening:

Coupling ReactionTypical Starting Temperature RangeNotes
Suzuki-Miyaura 60–100 °CA good starting point for many Suzuki-Miyaura reactions is 60-80 °C.[1][2] If no reaction is observed, the temperature can be incrementally increased.
Negishi Room Temperature to 80 °CNegishi couplings with alkyl halides can often be performed at or near room temperature, though for less reactive substrates, gentle heating to 50-80 °C may be necessary.[8]
Sonogashira Room Temperature to 70 °CCopper-cocatalyzed Sonogashira reactions can often proceed at room temperature.[9] For less reactive substrates or copper-free conditions, moderate heating may be required.[10][11]
Ullmann-type 80–120 °CWhile classic Ullmann reactions required very high temperatures, modern ligand-accelerated protocols operate under milder conditions. A starting point of 100 °C is common.[7][12][13]

Q3: My reaction is giving low yield or no product. Should I just increase the temperature?

A3: While a low or no yield can be due to insufficient thermal energy, simply increasing the temperature is not always the solution and can sometimes be detrimental. Before drastically increasing the temperature, consider the following:

  • Inert Atmosphere and Anhydrous Conditions: Ensure your reaction is set up under a properly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are rigorously dried. Trace amounts of oxygen can deactivate the catalyst, and water can lead to side reactions.[12]

  • Catalyst and Ligand Choice: The choice of catalyst and ligand is paramount. For C(sp³)-C(sp²) or C(sp³)-C(sp) couplings, ligands that promote rapid oxidative addition and reductive elimination while suppressing β-hydride elimination are crucial.

  • Incremental Temperature Increase: If you suspect the temperature is too low, increase it in small, controlled increments (e.g., 10–20 °C) and monitor the reaction progress at each step. This systematic approach will help you identify the optimal temperature window without overshooting and causing decomposition.[7]

  • Reaction Monitoring: Closely monitor your reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). This will tell you if the starting material is being consumed and if any new products (desired or undesired) are forming.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered during the coupling of fluorinated iodoethanes, with a focus on temperature as a key variable.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Strategy Scientific Rationale
Insufficient Thermal Energy for Oxidative Addition Incrementally increase the reaction temperature in 10-20 °C steps. Monitor the reaction at each temperature for signs of starting material consumption. A good starting point for many palladium-catalyzed couplings is around 60-80°C.[1][2]The oxidative addition of the C-I bond to the metal center is often the rate-limiting step and has a significant activation energy that must be overcome.
Catalyst Deactivation While increasing temperature might seem intuitive, first ensure rigorous inert and anhydrous conditions.[12] If deactivation is still suspected at elevated temperatures, consider using a more robust ligand or a pre-catalyst that is less sensitive to thermal degradation.Higher temperatures can accelerate catalyst decomposition pathways, especially in the presence of trace oxygen or moisture.
Incorrect Solvent Choice Ensure the chosen solvent is appropriate for the reaction temperature (i.e., has a sufficiently high boiling point). Consider screening different solvents, as solvent polarity can influence the catalytic cycle.The solubility of reagents and the stability of catalytic intermediates can be highly dependent on the solvent, and this can be exacerbated at different temperatures.
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Strategy Scientific Rationale
β-Hydride Elimination Lower the reaction temperature. Consider using a ligand that promotes faster reductive elimination, which can outcompete β-hydride elimination.β-hydride elimination is often favored at higher temperatures.[3] By lowering the temperature, you can slow down this undesired pathway relative to the desired reductive elimination.
β-Fluoride Elimination This is a complex issue. In some cases, lowering the temperature may be beneficial. However, the choice of metal and ligand plays a more significant role. Computational studies suggest that for some metals like rhodium, β-hydride elimination may be kinetically favored but reversible, while β-fluoride elimination is irreversible, leading to the observed product distribution.[4][5] A thorough screening of reaction parameters, including temperature, is warranted.The relative rates of β-hydride and β-fluoride elimination are influenced by the electronic and steric environment of the metal center, which is in turn affected by temperature.
Homocoupling of the Coupling Partner Lowering the reaction temperature can sometimes reduce the rate of homocoupling. Also, ensure slow addition of the organometallic reagent if applicable.Homocoupling can be more prevalent at higher temperatures where the rates of side reactions may increase disproportionately.
Thermal Decomposition of Substrate or Product Lower the reaction temperature. If a higher temperature is required for activation, consider using a shorter reaction time and monitor the reaction closely to stop it once the starting material is consumed.Fluorinated compounds and their coupling products can have limited thermal stability. Prolonged heating at high temperatures can lead to degradation.[6]

Experimental Protocol: General Guideline for Temperature Screening

This protocol provides a general workflow for optimizing the reaction temperature for a generic palladium-catalyzed cross-coupling of a fluorinated iodoethane with an organometallic partner.

Materials:

  • Fluorinated iodoethane (e.g., 2,2,2-trifluoro-1-iodoethane)

  • Coupling partner (e.g., an arylboronic acid for Suzuki-Miyaura, or an organozinc reagent for Negishi)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., a biarylphosphine like XPhos or a trialkylphosphine like PCy₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Dioxane, Toluene, THF)

  • Reaction vessels (e.g., microwave vials or sealed tubes)

  • Heating block or oil bath with a temperature controller

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the fluorinated iodoethane, coupling partner, base, catalyst, and ligand to a series of reaction vessels.

  • Solvent Addition: Add the anhydrous, degassed solvent to each vessel.

  • Temperature Screening:

    • Set up parallel reactions at different temperatures. A good starting range for screening could be 60 °C, 80 °C, 100 °C, and 120 °C.[12] For reactions that may proceed at lower temperatures, include room temperature and 40 °C in your screen.

    • Ensure uniform and accurate heating for all reactions.

  • Reaction Monitoring:

    • At set time points (e.g., 1h, 4h, 12h, 24h), carefully take a small aliquot from each reaction.

    • Quench the aliquot and analyze by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR with an internal standard) to determine the conversion of starting material and the formation of product and any side products.

  • Data Analysis:

    • Plot the yield of the desired product as a function of temperature and time.

    • Identify the temperature that gives the highest yield of the desired product with the minimal formation of side products.

    • If significant side products are observed at all temperatures, further optimization of other parameters (catalyst, ligand, base, solvent) at the most promising temperature may be necessary.

Workflow for Temperature Optimization

Temperature_Optimization_Workflow cluster_0 Initial Screening cluster_1 Analysis & Decision cluster_2 Refinement Start Define Reaction Conditions (Substrates, Catalyst, Ligand, Base, Solvent) Screen Run Parallel Reactions at a Range of Temperatures (e.g., RT, 60°C, 80°C, 100°C, 120°C) Start->Screen Monitor Monitor Reactions Over Time (TLC, GC-MS, LC-MS) Screen->Monitor Analyze Analyze Data: Yield vs. Temperature Side Products vs. Temperature Monitor->Analyze Decision Optimal Temperature Identified? Analyze->Decision Refine Narrow Temperature Range (±10°C around best result) Decision->Refine No End Optimized Protocol Decision->End Yes Optimize_Other Optimize Other Parameters (Concentration, Stoichiometry) Refine->Optimize_Other Optimize_Other->End

Caption: A general workflow for the systematic optimization of reaction temperature in fluorinated iodoethane coupling reactions.

Mechanistic Considerations: The Role of Temperature

Understanding the catalytic cycle is crucial for rational temperature optimization. The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R_f-I R_f-Pd(II)L_n-I R_f-Pd(II)L_n-I Oxidative_Addition->R_f-Pd(II)L_n-I Temperature Dependent Transmetalation Transmetalation R_f-Pd(II)L_n-I->Transmetalation R'-M R_f-Pd(II)L_n-R' R_f-Pd(II)L_n-R' Transmetalation->R_f-Pd(II)L_n-R' Reductive_Elimination Reductive Elimination R_f-Pd(II)L_n-R'->Reductive_Elimination Side_Reactions Side Reactions (β-H or β-F elimination, Decomposition) R_f-Pd(II)L_n-R'->Side_Reactions High Temp. Reductive_Elimination->Pd(0)L_n Regenerates Catalyst Product R_f-R' Reductive_Elimination->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling of a fluorinated iodoethane (Rf-I). Temperature influences the rates of all steps, particularly the initial oxidative addition and the competition between reductive elimination and side reactions.

Temperature directly impacts the rate of each step in this cycle. Insufficient temperature can lead to a slow or stalled reaction at the oxidative addition stage. Conversely, excessive temperature can accelerate undesirable side reactions from the key R_f-Pd(II)L_n-R' intermediate, leading to a decrease in the overall yield of the desired product. The art of temperature optimization lies in finding the "sweet spot" that maximizes the rate of the productive catalytic cycle while minimizing the rates of these competing decomposition pathways.

By systematically approaching temperature optimization and understanding the underlying chemical principles, you can significantly improve the success rate and efficiency of your fluorinated iodoethane coupling reactions.

References

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction. [Link]

  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. [Link]

  • CORE. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • ResearchGate. Mechanistic studies. (a) Cross-coupling reactions using alkyl halides.... [Link]

  • Wikipedia. β-Hydride elimination. [Link]

  • PMC. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • ResearchGate. The Rhodium Riddle: Computational Insights into Competitive β-Hydride vs β-Fluoride Elimination. [Link]

  • ACS Publications. Copper-Mediated Fluoroalkylation Reactions with Iododifluoroacetamides: Controlling the Selectivity among Cross-Coupling, Intramolecular Cyclization, and Homocoupling Reactions. [Link]

  • ResearchGate. Reaction optimization conditions for reductive Ullmann homo-coupling of.... [Link]

  • RSC Publishing. The rhodium riddle: computational insights into competitive β-hydride vs. β-fluoride elimination. [Link]

  • Organic Chemistry Portal. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. [Link]

  • PubMed. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. [Link]

  • RSC Publishing. Cross coupling reactions in organic synthesis themed issue. [Link]

  • PMC. Ligand Effects on Negishi Couplings of Alkenyl Halides. [Link]

  • DSpace@MIT. Design of New, More Stable, Precursors to Organopalladium(II) Complexes and Methods for the Palladium-Mediated Late-Stage Diversification of Pharmaceuticals. [Link]

  • PMC. Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Negishi coupling. [Link]

  • University of Tasmania. Synthesis and Characterization of Ambient Temperature Stable Organopalladium(IV) Complexes, Including Aryl-, ql-Allyl. [Link]

  • PMC. Negishi Cross‐Coupling Provides Alkylated Tryptophans and Tryptophan Regioisomers. [Link]

  • RSC Publishing. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Digital Commons @ The University of Southern Mississippi. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin. [Link]

  • Organic Chemistry Portal. Negishi Coupling. [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • PMC. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • ACS Publications. Room-Temperature Catalytic Hydrodefluorination of C(sp3)−F Bonds. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • ChemRxiv. C(sp³) Cross-Coupling by Photoredox-Mediated Iridium(III)/Copper(I) Catalysis. [Link]

  • PMC. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. [Link]

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • MDPI. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. [Link]

  • Semantic Scholar. [PDF] Catalytic formation of C(sp3)–F bonds via decarboxylative fluorination with mechanochemically-prepared Ag2O/TiO2 heterogeneous catalysts. [Link]

  • Organic Chemistry Portal. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. [Link]

  • The Doyle Group - Princeton University. Predicting reaction performance in C–N cross-coupling using machine learning. [Link]

  • Frontiers. Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. [Link]

  • PMC. Interfacial electric fields catalyze Ullmann coupling reactions on gold surfaces. [Link]

Sources

Optimization

Technical Support Center: Purification of 1,2-Dichloro-2,2-difluoro-1-iodoethane

The following technical guide addresses the purification of crude reaction mixtures containing unreacted 1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS: 812-06-6). This guide is structured for researchers conducting radical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of crude reaction mixtures containing unreacted 1,2-Dichloro-2,2-difluoro-1-iodoethane (CAS: 812-06-6). This guide is structured for researchers conducting radical additions (ATRA), telomerizations, or fluoroalkylation chemistries.

Topic: Removal of Unreacted Reagent from Crude Mixtures Reagent Profile:

  • Name: 1,2-Dichloro-2,2-difluoro-1-iodoethane[1]

  • Molecular Formula:

    
    [1][2][3]
    
  • Boiling Point: ~130°C (at 760 mmHg)

  • Density: ~2.3 g/cm³[2]

  • Solubility: Lipophilic; soluble in chlorinated solvents, ethers, and hydrocarbons.

Part 1: Executive Summary & Decision Matrix

The Challenge: Unlike volatile solvents (DCM, THF) or light reagents, 1,2-Dichloro-2,2-difluoro-1-iodoethane has a boiling point (~130°C) similar to octane or chlorobenzene. It will not be effectively removed by a standard rotary evaporator (20 mbar/40°C). Furthermore, its high density causes it to settle at the bottom of biphasic washes, complicating separation.

Primary Strategy: The most effective removal method depends on the volatility and polarity of your target product. Use the decision matrix below to select your protocol.

Purification Decision Tree

Purification_Decision_Tree Start Start: Crude Mixture contains Unreacted Reagent Check_Prod_BP Is Target Product Volatile? (BP < 200°C or MW < 250) Start->Check_Prod_BP Check_Prod_Polarity Is Target Product Polar? (Contains -OH, -COOH, Amine) Check_Prod_BP->Check_Prod_Polarity No (Heavy Product) Path_Column Protocol B: Flash Chromatography (Hexane Gradient) Check_Prod_BP->Path_Column Yes (Volatile Product) Path_HighVac Protocol A: High Vacuum Stripping (< 0.1 mmHg, 50°C) Check_Prod_Polarity->Path_HighVac No (Lipophilic Product) Check_Prod_Polarity->Path_Column Yes (Polar Product) Path_Chem Protocol C: Chemical Scavenging (Zinc Reduction) Check_Prod_Polarity->Path_Chem If Product is NOT an Iodide

Figure 1: Decision matrix for selecting the appropriate purification protocol based on product properties.

Part 2: Troubleshooting Guides & FAQs

Issue 1: "I tried rotovapping, but the reagent remains in the oil."

Diagnosis: Insufficient Vacuum. Explanation: The reagent boils at ~130°C. On a standard rotovap (10–20 mbar), the boiling point is still likely above 40–50°C. It behaves like a high-boiling oil rather than a solvent. Solution:

  • Transfer the crude oil to a round-bottom flask (fill no more than 20%).

  • Connect to a high-vacuum manifold (Schlenk line) or an oil pump capable of < 1.0 mmHg (Torr) .

  • Immerse the flask in a water bath at 50–60°C .

  • Stir magnetically to prevent "bumping" of the dense iodide.

  • Maintain for 2–4 hours. This should reduce the residual reagent to < 2%.

Issue 2: "The crude mixture is dark purple/brown."

Diagnosis: Free Iodine (


) Liberation.
Explanation:  Alkyl iodides are light-sensitive. The C-I bond cleaves over time or during workup, releasing iodine, which can catalyze side reactions or streak on columns.
Solution:  Perform a reductive wash before  any evaporation.
  • Dissolve crude in

    
     or 
    
    
    
    .
  • Wash with 10% aqueous Sodium Thiosulfate (

    
    )  until the organic layer turns pale yellow/colorless .
    
  • Wash with brine, dry over

    
    , and filter.
    
Issue 3: "The reagent co-elutes with my product on Silica."

Diagnosis: Insufficient Polarity Contrast. Explanation: 1,2-Dichloro-2,2-difluoro-1-iodoethane is non-polar. If your product is also a non-polar haloalkane (e.g., an ATRA adduct), they will travel together in standard Hexane/EtOAc systems. Solution:

  • Switch Stationary Phase: Use C18 (Reverse Phase) silica. The fluorinated reagent often exhibits different retention behavior on C18 compared to hydrocarbon products.

  • Solvent Gradient: On normal silica, start with 100% Pentane or Hexane . The reagent should elute near the solvent front (

    
    ). Hold 100% non-polar solvent for 3–5 column volumes (CV) before introducing EtOAc.
    

Part 3: Detailed Experimental Protocols

Protocol A: High-Vacuum Azeotropic Stripping

Best for: Non-volatile products (MW > 350) that are thermally stable.

Theory: While the reagent has a high BP, it forms azeotropes with certain solvents that depress the effective boiling point, aiding removal.[4]

StepActionCritical Parameter
1 Dissolve crude mixture in minimal Methanol or Acetonitrile .Solvent acts as a carrier.
2 Concentrate on Rotovap to remove bulk solvent.Bath: 40°C, Vac: 20 mbar.
3 Connect to High Vacuum (< 0.5 mmHg) .Crucial Step.
4 Heat flask to 50°C with vigorous stirring.Stirring prevents encapsulation.
5 Run for 3 hours .Check NMR for diagnostic signal (Reagent

proton).
Protocol B: Chemical Scavenging (Zinc Reduction)

Best for: Products that do not contain Iodine or other reducible halides. Warning: Do NOT use if your product is the result of an ATRA reaction (i.e., contains a C-I bond), as this will destroy your product.

Mechanism: Zinc metal inserts into the C-I bond, followed by protonation (from acid/solvent), converting the reagent into the volatile 1,2-dichloro-1,1-difluoroethane (BP ~47°C) or eliminating to an alkene .

  • Dissolve: Crude mixture in Methanol/Acetic Acid (10:1).

  • Add: 5 equivalents of Zinc dust (activated).

  • React: Stir at Room Temperature for 2 hours.

  • Filter: Remove excess Zn through Celite.

  • Evaporate: The converted byproduct (BP ~47°C) is now volatile enough to remove via standard rotovap.

Protocol C: Standard Workup for ATRA Reactions

Best for: Routine isolation of iodinated products.

Workup_Protocol Crude Crude Reaction Mixture Dilute Dilute with Et2O or TBME Crude->Dilute Wash1 Wash: 10% Na2S2O3 (Removes I2) Dilute->Wash1 Wash2 Wash: Water/Brine (Removes Salts) Wash1->Wash2 Dry Dry: MgSO4 Filter Wash2->Dry Conc Concentrate (Rotovap) Dry->Conc Purify High Vac or Column Conc->Purify

Figure 2: Standard workup workflow to remove iodine traces and prepare for reagent stripping.

Part 4: References

  • Nottingham, W. (University of Rochester). Tips and Tricks for the Lab: Workup and Drying. Retrieved from [Link]

  • Organic Syntheses. (1963). 1,1-Dichloro-2,2-difluoroethylene (Zinc Dehalogenation Method). Coll. Vol. 4, p.268. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). Ethane, 1,2-dichloro-1,1,2-trifluoro- (Analogous Properties).[3][5][6] Retrieved from [Link]

  • Fluorine Notes. (2013). Photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to alkenes. Vol. 5(90). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to 19F NMR Interpretation of 1,2-Dichloro-2,2-difluoro-1-iodoethane Derivatives

For researchers, scientists, and drug development professionals, the precise structural elucidation of fluorinated molecules is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a pow...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of fluorinated molecules is paramount. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a powerful analytical technique due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. This guide provides an in-depth technical comparison and interpretation of the ¹⁹F NMR spectra of 1,2-dichloro-2,2-difluoro-1-iodoethane and its derivatives, offering field-proven insights for accurate characterization.

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, making fluorinated compounds increasingly vital in pharmaceuticals, agrochemicals, and materials science.[1][2] The title compound, 1,2-dichloro-2,2-difluoro-1-iodoethane, presents a fascinating case for ¹⁹F NMR analysis due to the presence of a stereocenter and the potential for complex spin-spin coupling interactions.

Fundamentals of ¹⁹F NMR Spectroscopy: Chemical Shifts and Coupling

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds.[3][4] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it readily detectable.[3][5] Its large chemical shift dispersion, often spanning over 800 ppm, provides exquisite resolution and sensitivity to the local electronic environment.[3]

Chemical Shifts (δ): The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment surrounding the fluorine nucleus.[1][6] Electron-withdrawing groups cause a downfield shift (to higher ppm values), while electron-donating groups lead to an upfield shift (to lower ppm values).[1] Several factors influence ¹⁹F chemical shifts:

  • Electronic Effects: The electronegativity of adjacent substituents significantly impacts the shielding of the fluorine nucleus.[1]

  • Hybridization: The hybridization of the carbon atom to which the fluorine is attached (sp³, sp², or sp) alters the electron density and thus the chemical shift.[1]

  • Intermolecular Interactions: Hydrogen bonding, solvent effects, and temperature can all perturb the electronic environment and lead to changes in chemical shifts.[1]

For organofluorine compounds, the typical chemical shift range is broad, with CF₃ groups appearing around -50 to -70 ppm and CH₂F groups around -200 to -220 ppm, relative to the common reference standard, CFCl₃.[3]

Spin-Spin Coupling (J-coupling): J-coupling, or spin-spin coupling, arises from the interaction of nuclear spins through the intervening chemical bonds.[7] In ¹⁹F NMR, coupling is observed between fluorine nuclei (ⁿJFF) and between fluorine and other active nuclei like protons (ⁿJHF).[3][8] These coupling constants are generally larger than those observed in ¹H NMR and can occur over several bonds.[3][8]

Interpreting the ¹⁹F NMR Spectrum of 1,2-Dichloro-2,2-difluoro-1-iodoethane

The structure of 1,2-dichloro-2,2-difluoro-1-iodoethane (CHClI-CF₂Cl) contains a chiral center at the carbon bearing the iodine and chlorine atoms. This chirality has profound implications for the ¹⁹F NMR spectrum.

Diastereotopicity: The two fluorine atoms in the -CF₂Cl group are diastereotopic. This means that they are in chemically non-equivalent environments due to the adjacent stereocenter.[9][10][11] As a result, they will have different chemical shifts and will couple to each other.

Expected Spectral Pattern: The two diastereotopic fluorine atoms (let's call them Fₐ and Fₑ) will give rise to a complex splitting pattern known as an ABX system, where A and B are the two fluorine nuclei and X is the proton on the adjacent carbon.[12][13][14]

  • Fₐ and Fₑ: Each fluorine will appear as a doublet of doublets. The large splitting will be due to the geminal coupling between Fₐ and Fₑ (²JFF), and the smaller splitting will be due to the vicinal coupling to the proton (³JHF).

  • Proton (Hₓ): The proton on the adjacent carbon will be split by both Fₐ and Fₑ, resulting in a doublet of doublets.

The magnitude of the coupling constants provides valuable structural information. Geminal ²JFF couplings are typically large, while vicinal ³JHF couplings are dependent on the dihedral angle between the C-H and C-F bonds, as described by the Karplus relationship.[7]

Comparative Analysis with Isomers and Derivatives

To illustrate the power of ¹⁹F NMR for structural elucidation, let's compare the expected spectrum of 1,2-dichloro-2,2-difluoro-1-iodoethane with a hypothetical regioisomer, 1,1-dichloro-2,2-difluoro-2-iodoethane (CCl₂F-CF₂I).

CompoundStructureExpected ¹⁹F NMR PatternKey Differentiating Features
1,2-Dichloro-2,2-difluoro-1-iodoethane CHClI-CF₂ClABX system: Two distinct signals, each a doublet of doublets, due to diastereotopic fluorine atoms.Different chemical shifts for the two fluorines; presence of geminal ²JFF coupling.
1,1-Dichloro-2,2-difluoro-2-iodoethane CCl₂F-CF₂ITwo distinct signals: One for the -CClF group and one for the -CF₂I group. The -CClF signal would be a triplet (coupling to the two adjacent fluorines), and the -CF₂I signal would be a doublet (coupling to the single adjacent fluorine).No geminal ²JFF coupling observed between the two signals; different coupling patterns.

This comparative analysis highlights how subtle changes in molecular structure lead to dramatic and predictable differences in the ¹⁹F NMR spectrum.

Experimental Protocol for High-Quality ¹⁹F NMR Spectra

Acquiring a high-quality ¹⁹F NMR spectrum is crucial for accurate interpretation. The following protocol provides a general guideline.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
  • Ensure the solvent is free from any fluorine-containing impurities.
  • Add an internal standard if precise chemical shift referencing is required.[15]

2. NMR Acquisition:

  • Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
  • Acquire a standard one-dimensional ¹⁹F spectrum. A proton-decoupled experiment can simplify the spectrum by removing ¹H-¹⁹F couplings, but the coupled spectrum is necessary to observe these interactions.[16]
  • Typical acquisition parameters include a spectral width appropriate for the expected chemical shift range, a sufficient number of scans for good signal-to-noise, and an adequate relaxation delay.[15]

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum to obtain pure absorption lineshapes.
  • Perform baseline correction to ensure accurate integration.
  • Reference the chemical shifts to an appropriate standard, such as CFCl₃ (0 ppm).[17]

Experimental Workflow for ¹⁹F NMR Analysis

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation prep1 Dissolve sample in deuterated solvent prep2 Add internal standard (optional) prep1->prep2 acq1 Acquire 1D ¹⁹F spectrum (coupled and/or decoupled) prep2->acq1 acq2 Set appropriate spectral width & scans acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phasing & Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 interp1 Analyze chemical shifts proc3->interp1 interp2 Analyze coupling patterns (multiplicity & J-values) interp1->interp2 interp3 Assign signals to specific fluorine atoms interp2->interp3

Caption: Workflow for acquiring and interpreting ¹⁹F NMR spectra.

Advanced Considerations

Chiral Solvating Agents: For chiral molecules, the use of chiral solvating agents can be employed to resolve the signals of enantiomers in the ¹⁹F NMR spectrum, allowing for the determination of enantiomeric excess.[18][19]

Two-Dimensional NMR: For more complex molecules, two-dimensional (2D) NMR experiments such as ¹H-¹⁹F HETCOR (Heteronuclear Correlation) can be invaluable for unambiguously assigning proton and fluorine signals and tracing coupling networks.[20]

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict ¹⁹F NMR chemical shifts and coupling constants, aiding in the interpretation of experimental spectra.[6][21]

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the structural characterization of fluorinated molecules like 1,2-dichloro-2,2-difluoro-1-iodoethane and its derivatives. A thorough understanding of chemical shifts, coupling constants, and the impact of stereochemistry is essential for accurate spectral interpretation. By following a systematic experimental approach and considering advanced techniques when necessary, researchers can confidently elucidate the structures of complex fluorinated compounds, paving the way for advancements in drug discovery and materials science.

References

  • Tanimoto, H., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. [Link]

  • Lesot, P., et al. (2018). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst. [Link]

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.
  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Salman, S. R., et al. (2019). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry.
  • Pike, S. J., et al. (2013). Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers. Organic & Biomolecular Chemistry. [Link]

  • Dischler, B. (1965). Analysis of ABX Spectra in NMR Spectroscopy.
  • Slideshare. 19 f chemical shifts and coupling constants. [Link]

  • Dischler, B. (2006). Analysis of ABX Spectra in NMR Spectroscopy.
  • Tanimoto, H., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. [Link]

  • Sojka, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. [Link]

  • Suryaprakash, N. (2017). One and Two Dimensional NMR Spectroscopy for Chemists. NPTEL.
  • Reich, H. J. NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. [Link]

  • University of Potsdam. Spin System: ABX Analysis | AB Part. [Link]

  • Pike, S. J., et al. (2012). Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers. University of Manchester Research Explorer. [Link]

  • JoVE. (2023). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. [Link]

  • Reich, H. J. 5.7 Pople Nomenclature for Coupled Spin Systems. Organic Chemistry Data. [Link]

  • Kveseth, K. (1975). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Acta Chemica Scandinavica.
  • Novikov, A. S., et al. (2020). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules. [Link]

  • Dolbier, W. R. (2009). F-19 NMR chemical shifts. 1. Aliphatic fluorides. Guide to Fluorine NMR for Organic Chemists.
  • Gee, C. T., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • Dračínský, M., et al. (2024). Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. Bioorganic Chemistry. [Link]

  • Semantic Scholar. [PDF] 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

  • The University of Chicago. UChicago Experiment Guides - NMR Facility – Chemistry Department. [Link]

  • Kveseth, K. (1975). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Acta Chemica Scandinavica.
  • Sojka, M., et al. (2022).
  • ResearchGate.
  • Smith, A. W., et al. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of the Arkansas Academy of Science.
  • Wiberg, K. B., et al. (2001). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry. [Link]

  • Slideshare. Nmr spectroscopy of fluorine 19. [Link]

  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara.
  • Quora. How to interpret the 19F NMR spectra. [Link]

  • Wikipedia. J-coupling. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • Gryff-Keller, A., & Szczeciński, P. (2016). An efficient DFT method of predicting the one-, two- and three-bond indirect spin–spin coupling constants involving a fluorine nucleus in fluoroalkanes. RSC Advances. [Link]

  • Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene. [Link]

  • SpectraBase. 1,2-Dichloro-1,2-difluoroethane. [Link]

  • Cheméo. Chemical Properties of 1,2-dichloro-1,2-difluoroethane (CAS 431-06-1). [Link]

Sources

Comparative

Comparing reactivity of 1,2-Dichloro-2,2-difluoro-1-iodoethane vs CF3I

Comparison Guide: 1,2-Dichloro-2,2-difluoro-1-iodoethane vs. Trifluoroiodomethane ( ) Part 1: Executive Summary This guide provides a technical comparison between the industry-standard trifluoromethylating agent Trifluor...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: 1,2-Dichloro-2,2-difluoro-1-iodoethane vs. Trifluoroiodomethane (


) 

Part 1: Executive Summary

This guide provides a technical comparison between the industry-standard trifluoromethylating agent Trifluoroiodomethane (


)  and the functionalized liquid alternative 1,2-Dichloro-2,2-difluoro-1-iodoethane  (hereafter referred to as DCDFI ).

While


 is the benchmark for introducing the chemically inert trifluoromethyl (

) group, DCDFI offers a distinct advantage: it introduces a chlorodifluoroethyl motif containing a secondary chloride. This "functional handle" allows for post-functionalization (e.g., hydrolysis, elimination, or substitution) that the inert

group cannot undergo. Furthermore, the physical state difference—gas (

) vs. liquid (DCDFI)—dictates fundamentally different experimental setups and safety protocols.

The Bottom Line:

  • Choose

    
      if you require a terminal, metabolically stable, lipophilic 
    
    
    
    tag and have access to gas-condensing/pressure equipment.
  • Choose DCDFI if you need a liquid reagent for standard glassware, require a linker for further synthesis (via the C-Cl bond), or are performing Atom Transfer Radical Addition (ATRA) where higher boiling points improve kinetics.

Part 2: Chemical Identity & Physical Properties

The handling requirements are dictated by the stark contrast in physical properties.


 requires cold traps or autoclaves; DCDFI can be handled with standard syringes.
FeatureTrifluoroiodomethane (

)
1,2-Dichloro-2,2-difluoro-1-iodoethane (DCDFI)
Formula


Molecular Weight 195.91 g/mol ~260.8 g/mol
Physical State (25°C) Gas Liquid
Boiling Point -22.5 °C~108–110 °C (est.)
Density 2.36 g/mL (at -32°C)> 2.2 g/mL
C-I Bond Energy (BDE) ~54 kcal/mol (Weak)~50-52 kcal/mol (Very Weak)
Radical Species

(Electrophilic, pyramidal)

(Stabilized, planar)
Primary Application Direct TrifluoromethylationChlorodifluoroethylation / Telomerization

Note on Structure: DCDFI is typically synthesized via the addition of Iodine Monochloride (


) to 1-chloro-2,2-difluoroethylene (

). The iodine atom resides on the carbon bearing the hydrogen and chlorine (

), making the C-I bond exceptionally labile due to the alpha-chloro stabilization of the resulting radical [1].

Part 3: Mechanistic Divergence & Reactivity

The reactivity difference is driven by the stability of the radical intermediate generated upon C-I bond homolysis.

Radical Stability and Initiation
  • 
    :  Generates the 
    
    
    
    radical.[1][2] This radical is highly electrophilic and reactive. It seeks electron-rich alkenes rapidly. However, the
    
    
    radical is not resonance-stabilized; its formation is driven by the weakness of the C-I bond.
  • DCDFI: Generates the

    
     radical. The presence of the alpha-chlorine atom provides resonance stabilization to the radical center (lone pair donation into the semi-occupied p-orbital). This makes DCDFI easier to activate (lower activation energy for homolysis) but potentially more selective in addition steps.
    
Chain Transfer Efficiency (The "Iodine Transfer" Step)

In ATRA reactions (Atom Transfer Radical Addition), the efficiency depends on the reagent's ability to donate the Iodine atom to the adduct radical to close the cycle.

  • 
    :  Good chain transfer agent, but the C-I bond on a perfluoroalkyl chain is stronger than on a chloro-substituted carbon.
    
  • DCDFI: Excellent chain transfer agent. The C-I bond is weakened by the adjacent Cl and H. This leads to narrower polydispersity in polymerization and higher yields of the mono-addition product in synthesis, as the adduct radical rapidly abstracts Iodine from DCDFI.

Reaction Pathway Visualization

ReactionPathways Initiation Initiation Source (hv or Metal Cat) Reagent_CF3I CF3-I (Gas) Initiation->Reagent_CF3I Reagent_DCDFI Cl-CH(I)-CF2-Cl (Liquid) Initiation->Reagent_DCDFI Radical_CF3 •CF3 Radical (Electrophilic) Reagent_CF3I->Radical_CF3 Homolysis Radical_DCDFI •CH(Cl)CF2Cl Radical (Stabilized) Reagent_DCDFI->Radical_DCDFI Homolysis Substrate Alkene Substrate (R-CH=CH2) Radical_CF3->Substrate Fast Addition Radical_DCDFI->Substrate Selective Addition Adduct_CF3 Adduct Radical (R-CH•-CH2-CF3) Substrate->Adduct_CF3 Adduct_DCDFI Adduct Radical (R-CH•-CH2-CHCl-CF2Cl) Substrate->Adduct_DCDFI Product_CF3 Product A Trifluoromethylated Adduct_CF3->Product_CF3 I-Transfer from CF3I Product_DCDFI Product B Chlorodifluoroethylated (Functionalizable) Adduct_DCDFI->Product_DCDFI Fast I-Transfer from DCDFI

Caption: Comparative radical pathways. DCDFI exhibits faster Iodine transfer (chain propagation) due to the weaker C-I bond, often suppressing oligomerization better than CF3I.

Part 4: Experimental Protocols

The following protocols validate the reactivity differences. Protocol A uses


 and requires pressure management. Protocol B  uses DCDFI and demonstrates the ease of liquid handling.
Protocol A: Radical Trifluoromethylation using (Gas)

Context: Introduction of a terminal


 group to 1-octene.
  • Setup: Use a heavy-walled pressure tube or autoclave equipped with a gas inlet valve.

  • Reagents: 1-Octene (1.0 equiv),

    
     (1 mol%), Methanol (Solvent).
    
  • Gas Addition:

    • Cool the reaction vessel to -78°C (Dry ice/acetone).

    • Connect the

      
       cylinder. Condense 
      
      
      
      (approx. 1.5 equiv) into the vessel. Caution:
      
      
      boils at -22°C; it will liquefy in the tube.
    • Seal the vessel tightly.

  • Reaction: Warm to room temperature. Irradiate with Blue LEDs (450 nm) for 12 hours.

  • Workup: Carefully vent the excess

    
     gas into a fume hood (scrubber recommended). Concentrate the solvent and purify via silica gel chromatography.
    
  • Typical Yield: 70-85%.

Protocol B: Radical Chlorodifluoroethylation using DCDFI (Liquid)

Context: Introduction of the


 motif to 1-octene.
  • Setup: Standard round-bottom flask with a rubber septum and nitrogen balloon.

  • Reagents: 1-Octene (1.0 equiv), DCDFI (1.2 equiv),

    
     (1 mol%), Dichloromethane (DCM) or Methanol.
    
  • Addition:

    • Add solvent, catalyst, and alkene to the flask.[3]

    • Add DCDFI via syringe (Liquid at RT). No cooling required.

  • Reaction: Degas by sparging with

    
     for 10 mins. Irradiate with Blue LEDs (450 nm) for 8-12 hours.
    
  • Workup: Evaporate solvent. The excess DCDFI (high boiling point) can be removed via vacuum distillation or washed out during chromatography.

  • Typical Yield: 80-92%.

    • Insight: The yield is often higher for DCDFI because the stoichiometry is precise (weighing a liquid vs condensing a gas) and the iodine transfer step is more efficient, reducing oligomerization side products [2].

Part 5: Decision Matrix & Functionalization

Why choose the "complex" DCDFI over the "clean"


? The answer lies in the C-Cl handle .
  • 
     Product: 
    
    
    
    .
    • Elimination of HI yields

      
      . The 
      
      
      
      group is inert.[4]
  • DCDFI Product:

    
    .
    
    • This product contains three halogens.[5][6][7]

    • Hydrolysis: The terminal

      
       and internal 
      
      
      
      can be hydrolyzed under basic conditions to form complex fluorinated carbonyls or heterocycles.
    • Dehydrohalogenation: Treatment with DBU can lead to fluorinated dienes (

      
      ), which are valuable monomers for polymerization.
      

DecisionMatrix Start Select Reagent Goal_Inert Goal: Inert Tag (Metabolic Stability) Start->Goal_Inert Goal_Funct Goal: Functional Linker (Further Chemistry) Start->Goal_Funct Use_CF3I Use CF3I (Requires Gas Setup) Goal_Inert->Use_CF3I Use_DCDFI Use DCDFI (Liquid Handling) Goal_Funct->Use_DCDFI Post_CF3 Product: R-CF3 (End of Line) Use_CF3I->Post_CF3 Post_DCDFI Product: R-CHCl-CF2Cl (Versatile Intermediate) Use_DCDFI->Post_DCDFI

Caption: Decision tree for reagent selection based on synthetic goals.

References

  • ChemicalBook. (2025). Chloroiodomethane and Halogenated Derivatives Properties.[1][8][9] Retrieved from

  • ResearchGate. (2025).[7] Electron Transfer Initiated Free Radical Additions of Perfluoroalkyl Iodides to Alkenes.[10] Retrieved from

  • SciSpace. (2025). Adsorption and Decomposition of CF3I on Metal Surfaces.[9] Retrieved from

  • Wikipedia. (2025). Trifluoromethylation and Radical Reagents.[1][2][6] Retrieved from

  • National Institutes of Health (NIH). (2025). Catalytic 1,2-Difluorination and Halogenation of Alkenes.[11] Retrieved from

Sources

Validation

A Senior Application Scientist's Guide to the Characterization of 1,2-Dichloro-2,2-difluoro-1-iodoethane Reaction Products and a Comparative Analysis of Modern Fluoroalkylation Reagents

For researchers, medicinal chemists, and professionals in drug development, the precise introduction of fluorinated moieties is a cornerstone of modern molecular design. The unique properties imparted by fluorine—enhance...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise introduction of fluorinated moieties is a cornerstone of modern molecular design. The unique properties imparted by fluorine—enhanced metabolic stability, altered lipophilicity, and modulated pKa—underscore the necessity for robust and well-characterized fluoroalkylation reagents. Among these, 1,2-dichloro-2,2-difluoro-1-iodoethane (CF₂ClCFClI) serves as a valuable, albeit complex, building block. This guide provides an in-depth characterization of its reaction products, offers a comparative analysis with contemporary fluoroalkylation agents, and presents detailed experimental protocols to ensure reproducible and reliable results in your laboratory.

The Chemistry of 1,2-Dichloro-2,2-difluoro-1-iodoethane: A Workhorse Reagent

1,2-Dichloro-2,2-difluoro-1-iodoethane is a versatile reagent primarily utilized in radical addition reactions, particularly with alkenes.[1] The carbon-iodine bond is the weakest link in the molecule, predisposing it to homolytic cleavage upon initiation by light, heat, or a radical initiator. This generates the 1,2-dichloro-2,2-difluoroethyl radical (•CF₂ClCFCl), which can then engage with a variety of unsaturated systems.

The primary utility of this reagent lies in its ability to introduce the -CF₂ClCFCl group, a bioisosteric replacement for longer alkyl chains, which can significantly influence the conformational behavior and binding affinity of a drug candidate.

Characterization of Reaction Products: A Multi-technique Approach

The successful synthesis of novel compounds necessitates unambiguous structural elucidation. For the adducts of 1,2-dichloro-2,2-difluoro-1-iodoethane, a combination of chromatographic and spectroscopic techniques is indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the often volatile nature of the reaction products, GC-MS is the primary tool for initial analysis.[2][3] It allows for the separation of the desired product from unreacted starting materials, byproducts, and residual solvents.

Key Considerations for GC-MS Analysis:

  • Ionization Technique: While electron ionization (EI) is standard, the molecular ions of many fluorine-containing compounds can be weak or absent.[2] Field ionization (FI), a softer ionization technique, is highly recommended for observing the molecular ion and confirming the molecular weight.[2]

  • Isotopic Pattern: The presence of two chlorine atoms in the CF₂ClCFClI fragment results in a characteristic isotopic pattern in the mass spectrum.[4][5] The M, M+2, and M+4 peaks, arising from the different combinations of ³⁵Cl and ³⁷Cl isotopes, provide a definitive signature for the successful incorporation of the fluoroalkyl chain.[6] The expected intensity ratio for two chlorine atoms is approximately 9:6:1.

Experimental Protocol: GC-MS Analysis of a Radical Addition Product

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Column Selection: A nonpolar column, such as one with a polydimethylsiloxane stationary phase (e.g., HP-5MS), is typically effective for separating halogenated hydrocarbons.[7]

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV and Field Ionization (FI).

    • Mass Range: 50-500 amu.

    • Data Analysis: Look for the expected molecular ion and the characteristic isotopic pattern for two chlorine atoms. Analyze the fragmentation pattern to further confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information. For compounds derived from CF₂ClCFClI, ¹H, ¹³C, and ¹⁹F NMR are all essential.

  • ¹H NMR: Will show signals for the protons in the original alkene substrate, now shifted due to the presence of the electron-withdrawing fluoroalkyl group.

  • ¹⁹F NMR: This is the most informative technique. The CF₂ and CFCl groups will give rise to distinct signals, and their coupling patterns will provide valuable connectivity information. The chemical shifts will be highly dependent on the local electronic environment.[8][9]

  • ¹³C NMR: The carbons of the fluoroalkyl group will exhibit characteristic couplings to the attached fluorine atoms (¹JCF, ²JCF), which are diagnostic for their presence.

Table 1: Representative NMR Data for a Hypothetical Adduct of CF₂ClCFClI with 1-Octene

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H4.5-4.7m--CH(I)-
¹H2.0-2.2m--CH₂- adjacent to CH(I)
¹H0.9tJ = 7.2-CH₃
¹⁹F-70 to -75dJ = 160-170-CFCl-
¹⁹F-110 to -115dJ = 160-170-CF₂Cl
¹³C90-95t¹JCF ≈ 250-CF₂Cl
¹³C75-80d¹JCF ≈ 280-CFCl-

Comparison with Alternative Fluoroalkylation Reagents

While 1,2-dichloro-2,2-difluoro-1-iodoethane is a useful reagent, the field of fluoroalkylation has evolved significantly.[10][11] A modern research laboratory should consider a range of alternatives, each with its own advantages and disadvantages.

Hypervalent Iodine Reagents (Togni and Umemoto Reagents)

These reagents have become workhorses for the introduction of trifluoromethyl (-CF₃) and other perfluoroalkyl groups.[12][13]

  • Advantages: They are often shelf-stable solids, easy to handle, and react under mild conditions. They can participate in both radical and ionic pathways, offering broad substrate scope.[14]

  • Disadvantages: They are primarily used for perfluoroalkylation and are not direct replacements for introducing a -CF₂ClCFCl group. They can also be relatively expensive.

Nucleophilic Fluorinating Reagents

Reagents like diethylaminosulfur trifluoride (DAST) and its more stable analogues (Deoxo-Fluor®) are used for deoxofluorination, converting alcohols and carbonyls to fluorides.[15]

  • Advantages: They provide a direct route to alkyl fluorides from readily available starting materials.

  • Disadvantages: They can be hazardous and require careful handling. They are not suitable for the direct introduction of a fluoroalkyl chain to an alkene.

Photocatalytic Radical Addition

Recent advances in photoredox catalysis have enabled the use of a wider range of perfluoroalkyl iodides and bromides in radical additions.[1]

  • Advantages: Reactions often proceed under very mild conditions (visible light, room temperature) with high functional group tolerance.

  • Disadvantages: Requires specialized photochemical equipment. The choice of photocatalyst and reaction conditions is crucial for success.

Table 2: Comparison of Fluoroalkylation Reagent Performance

Reagent/MethodFunctional Group IntroducedTypical SubstrateKey AdvantagesKey Disadvantages
CF₂ClCFClI -CF₂ClCFClAlkenesCost-effective, introduces a unique difunctionalized fluoroalkyl groupLimited to radical additions, can lead to complex product mixtures
Togni Reagents -CF₃Alkenes, Alkynes, ArenesShelf-stable, mild conditions, broad scopePrimarily for trifluoromethylation, cost
DAST/Deoxo-Fluor® -FAlcohols, CarbonylsDirect conversion of common functional groupsHazardous, not for C-C bond formation
Photocatalysis with RₙI -Rₙ (e.g., -C₄F₉)Alkenes, ArenesVery mild conditions, high functional group toleranceRequires specialized equipment, catalyst optimization

Experimental Workflow and Data Interpretation

A logical and systematic workflow is critical for the successful synthesis and characterization of novel fluorinated compounds.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Comparative Analysis A Reaction Setup: Alkene, CF₂ClCFClI, Initiator, Solvent B Reaction Monitoring (TLC, GC-MS) A->B C Workup and Purification (Extraction, Chromatography) B->C D Initial Analysis: GC-MS C->D Purified Product E Structural Elucidation: ¹H, ¹³C, ¹⁹F NMR D->E F High-Resolution MS (HRMS) for Exact Mass E->F G Alternative Reagent Screening F->G Characterized Product H Yield and Purity Comparison G->H I Spectroscopic Data Comparison H->I

Sources

Comparative

Validating Radical Mechanisms in 1,2-Dichloro-2,2-difluoro-1-iodoethane Chemistry

The following guide details the validation of radical mechanisms in the chemistry of 1,2-Dichloro-2,2-difluoro-1-iodoethane ( ). This specific haloethane serves as a critical radical precursor in Atom Transfer Radical Ad...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation of radical mechanisms in the chemistry of 1,2-Dichloro-2,2-difluoro-1-iodoethane (


). This specific haloethane serves as a critical radical precursor in Atom Transfer Radical Addition (ATRA) and telomerization reactions, introducing the chlorodifluoroethyl motif into organic frameworks.

This guide compares the Chemical Trapping Method (TEMPO/Spin Traps) —defined here as the primary "Product" for validation utility—against alternative methodologies like Radical Clock Kinetics and EPR Spectroscopy .

Executive Summary

The activation of 1,2-Dichloro-2,2-difluoro-1-iodoethane typically proceeds via homolytic cleavage of the weak C–I bond, generating a stabilized


-chloro- 

,

-difluoroethyl radical (

) and an iodine atom. Validating this pathway is essential to distinguish it from ionic or concerted mechanisms.

The Chemical Trapping Method (using TEMPO or Galvinoxyl) stands out as the most versatile and accessible validation strategy for this specific chemistry. While EPR Spectroscopy offers direct detection, it often requires specialized equipment and cryogenic conditions for transient alkyl radicals. Radical Clocks provide definitive kinetic proof but require the synthesis of specific substrate analogues that may alter the reaction's steric profile.

Comparative Analysis of Validation Methods

The following table compares the performance of the primary validation strategy (Chemical Trapping) against standard alternatives.

FeatureChemical Trapping (TEMPO) Radical Clock Kinetics EPR Spectroscopy Light/Dark Cycling
Mechanism Proof High . Isolates stable adduct (R-TEMPO) for MS/NMR.Very High . Measures absolute rate constants (

).[1]
High . Direct observation of paramagnetic species.Medium . Indicates photoredox nature, not bond homolysis.
Operational Ease Simple . Add reagent, run reaction, analyze.Complex . Requires synthesis of clock substrates (e.g.,

-cyclopropylstyrene).
Complex . Requires specialized cavity, low temp, or flow cell.Simple . Requires switchable light source.
Interference Risk Medium . Trap can act as an oxidant or inhibit catalysis.Low . Intrinsic to the substrate.[2]Low . Non-invasive (unless spin trapping is used).N/A .
Cost/Accessibility Low . Standard lab reagents.Medium . Synthetic effort required.[3]High . Requires EPR spectrometer.Low . LED setup.
Suitability for

Optimal . The bulky radical is efficiently trapped.Good . Useful if rate constants are needed.Specialized . Best for identifying the specific radical structure.Supportive . Use as a preliminary test.
Why Chemical Trapping is the "Gold Standard" for this Molecule

For 1,2-Dichloro-2,2-difluoro-1-iodoethane, the radical formed (


) is secondary and moderately stabilized. Chemical trapping with TEMPO  ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) is preferred because:
  • Stability : The resulting alkoxyamine adduct is stable enough for isolation and full structural characterization via

    
     NMR, confirming the exact position of the radical (C1 vs C2).
    
  • Quantification : The suppression of the desired product yield correlates directly with the concentration of the trap, providing quantitative evidence of the radical chain length.

Mechanistic Pathways & Visualization

The following diagram illustrates the radical chain mechanism and the intervention points for validation methods.

RadicalValidation Precursor 1,2-Dichloro-2,2- difluoro-1-iodoethane (R-I) Radical Carbon Radical (ClCF2CH•Cl) Precursor->Radical Homolysis (k_init) Initiation Initiation (Light/Metal/Peroxide) Initiation->Precursor AdductRadical Intermediate Radical Radical->AdductRadical + Alkene (k_add) TEMPO TEMPO Trap Radical->TEMPO Fast Trapping (Forms Adduct) Alkene Substrate (Alkene) Product Iodinated Product (ATRA) AdductRadical->Product + R-I (I-transfer) Clock Radical Clock (Cyclopropyl) AdductRadical->Clock Rearrangement (k_clock) Product->Radical Chain Propagation

Caption: Figure 1. Radical chain propagation for 1,2-Dichloro-2,2-difluoro-1-iodoethane (R-I) showing interception points for TEMPO trapping and Radical Clock rearrangement.

Experimental Protocols

Protocol A: Chemical Trapping with TEMPO

Objective : To isolate the TEMPO-radical adduct and suppress product formation.

  • Setup : In a flame-dried Schlenk tube, dissolve the alkene substrate (1.0 equiv) and 1,2-Dichloro-2,2-difluoro-1-iodoethane (1.2 equiv) in degassed solvent (e.g., Dichloromethane or Acetonitrile).

  • Control Run : Add the catalyst/initiator (e.g.,

    
     or AIBN) and run under standard conditions. Measure yield via GC-MS using an internal standard (e.g., dodecane).
    
  • Experimental Run : Repeat the setup but add TEMPO (2.0 equiv relative to the iodide).

  • Reaction : Irradiate or heat for the standard reaction time.

  • Analysis :

    • Yield Check : Observe near-total suppression of the iodinated product.

    • Adduct Isolation : Analyze the reaction mixture by ESI-MS. Look for the mass corresponding to

      
      .
      
    • NMR Verification : Perform

      
       NMR. The chemical shift of the 
      
      
      
      group will shift significantly in the TEMPO adduct compared to the starting iodide.
Protocol B: Radical Clock Experiment

Objective : To determine the rate constant of radical addition or confirm the lifetime of the intermediate.

  • Substrate Selection : Use

    
    -cyclopropylstyrene  as the alkene acceptor. The cyclopropyl ring opens rapidly (
    
    
    
    at 25°C) upon radical addition adjacent to the ring.
  • Reaction : React 1,2-Dichloro-2,2-difluoro-1-iodoethane with

    
    -cyclopropylstyrene under standard catalytic conditions.
    
  • Product Analysis :

    • Unrearranged Product : Indicates extremely fast iodine transfer (faster than ring opening).

    • Rearranged Product (Linear Diene/Iodide) : Indicates a discrete radical intermediate lived long enough to ring-open.

  • Calculation : The ratio of Rearranged/Unrearranged products allows the calculation of the iodine transfer rate constant (

    
    ).
    

Supporting Data & Interpretation

When validating this mechanism, the following data patterns confirm a radical pathway:

ExperimentObservation Supporting Radical MechanismObservation Supporting Ionic Mechanism
TEMPO Addition >90% yield suppression; detection of TEMPO-R adduct.No effect on yield; no adduct formed.
Light On/Off Reaction halts immediately when light is off (Quantum yield > 1 implies chain).Reaction continues (thermal) or slows gradually.
Solvent Effect Reaction proceeds in non-polar solvents (Benzene, DCM).Reaction requires high dielectric constant; sensitive to polarity.
Inhibitor (p-Benzoquinone) Induction period observed or reaction inhibited.No effect.
Reference Data Points
  • C-I Bond Energy : The C-I bond dissociation energy (BDE) in

    
    -haloesters and similar haloethanes is typically 50–60 kcal/mol , significantly lower than C-Br or C-Cl, facilitating facile homolysis under visible light or mild thermal conditions [1].
    
  • TEMPO Trapping Rate : The rate constant for the reaction of carbon-centered radicals with TEMPO is nearly diffusion-controlled (

    
    ), ensuring it outcompetes most propagation steps if present in stoichiometric amounts [2].
    

References

  • Iodine-Mediated Radical Reactions in Organic Synthesis . Source: National Institutes of Health (PMC) [Link]

  • Radical Kinetics and Clocks . Source: Wiley Online Library / Encyclopedia of Radicals [Link]

  • New Approach to the Detection of Short-Lived Radical Intermediates . Source: Journal of the American Chemical Society (via NIH) [Link]

  • Syntheses with perfluoroalkyl iodides. A review . Source: Journal of Fluorine Chemistry (via ResearchGate) [Link]

Sources

Validation

A Cost-Benefit Analysis of 1,2-Dichloro-2,2-difluoro-1-iodoethane versus Other Fluorinating Agents: A Guide for Drug Development Professionals

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This gu...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive cost-benefit analysis of 1,2-dichloro-2,2-difluoro-1-iodoethane as a precursor for difluoromethylation, benchmarked against other common fluorinating agents used in drug development. We will delve into the practical considerations of cost, performance, safety, and scalability, supported by experimental data and protocols to inform your selection of the optimal fluorination strategy.

The Growing Importance of Fluorine in Drug Design

The introduction of fluorine atoms or fluorinated moieties can significantly enhance a drug's metabolic stability, membrane permeability, and binding affinity to its target.[1][2][3] This has led to a substantial increase in the number of fluorinated drugs approved by the FDA in recent years.[3] However, the selection of the appropriate fluorinating agent is a critical decision, with implications for reaction efficiency, cost of goods, and process safety.

1,2-Dichloro-2,2-difluoro-1-iodoethane: A Building Block for Difluoromethylation

Unlike traditional deoxyfluorinating agents such as DAST and Deoxo-Fluor, which directly replace hydroxyl groups with fluorine, 1,2-dichloro-2,2-difluoro-1-iodoethane serves as a valuable building block for the introduction of the difluoromethyl (-CF2H) group.[1][2] The difluoromethyl group is a key pharmacophore that can act as a bioisosteric replacement for hydroxyl, thiol, or amine functionalities, offering improved metabolic stability and membrane permeability.[1]

Comparative Analysis of Fluorinating and Difluoromethylating Agents

To provide a clear framework for decision-making, we will compare 1,2-dichloro-2,2-difluoro-1-iodoethane with a selection of widely used fluorinating and difluoromethylating agents across several key metrics.

Cost Analysis

The economic viability of a synthetic route is a paramount consideration in drug development. The following table provides an estimated cost comparison of various reagents. Prices are subject to change based on supplier and purity.

ReagentTypical UseEstimated Price (USD/gram)
1,2-Dichloro-1,1,2-trifluoro-2-iodoethane Difluoromethylation Precursor~$13.20
DAST (Diethylaminosulfur trifluoride) Deoxyfluorination~$13 - $22.80
Deoxo-Fluor Deoxyfluorination~$7.00 (for 50% solution in THF)
XtalFluor-E Deoxyfluorination~$10.88 - $11.58
FLUOLEAD™ DeoxyfluorinationPrice on request
Difluoromethyl triflate Difluoromethylation~$166.00 (for 1 mL)

Note: Prices are approximate and based on available supplier information. Bulk pricing may differ significantly.

Performance and Experimental Considerations

The choice of reagent is intrinsically linked to the desired transformation and the specific substrate.

1,2-Dichloro-2,2-difluoro-1-iodoethane as a Difluoromethylation Precursor:

This reagent is typically used to generate a difluoromethyl radical or a related reactive species for subsequent C-CF2H bond formation.

Experimental Workflow for Difluoromethylation using a Precursor:

Caption: General workflow for a difluoromethylation reaction.

Deoxyfluorination with DAST, Deoxo-Fluor, and XtalFluor-E:

These reagents are the workhorses for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.

Experimental Protocol: Deoxyfluorination of a Primary Alcohol with DAST

  • Dissolve the primary alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DAST (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Performance:

ReagentKey AdvantagesKey Disadvantages
DAST Readily available, broad substrate scope.Thermally unstable, can lead to explosive decomposition above 90°C, corrosive byproducts.[4]
Deoxo-Fluor More thermally stable than DAST.Still moisture-sensitive and can generate corrosive HF.
XtalFluor-E Crystalline solid, easier to handle, greater thermal stability than DAST and Deoxo-Fluor, does not generate free HF.[5][6]Higher cost.
FLUOLEAD™ Crystalline solid, high thermal stability, easy to handle.[7]Cost information not readily available.
Safety and Handling

The handling of fluorinating agents requires stringent safety protocols due to their inherent reactivity and potential hazards.

Safety Profile Comparison:

Caption: Relative safety profiles of selected reagents.

DAST and Deoxo-Fluor: Both are corrosive and react violently with water. DAST, in particular, is known for its thermal instability and potential for explosive decomposition.[4] Strict adherence to established safety protocols is non-negotiable when working with these reagents.

XtalFluor-E and FLUOLEAD™: These crystalline solids are generally considered safer alternatives to DAST and Deoxo-Fluor due to their higher thermal stability and, in the case of XtalFluor-E, the absence of free HF generation.[5][6][7]

Conclusion and Recommendations

The selection of a fluorinating or difluoromethylating agent is a multifactorial decision that requires a careful balancing of cost, performance, and safety.

  • For deoxyfluorination reactions , while DAST remains a common choice due to its broad utility, the enhanced safety profiles of XtalFluor-E and Deoxo-Fluor make them highly attractive alternatives, particularly for process development and scale-up. The higher initial cost of these safer reagents can often be justified by the reduced risks and potentially simpler handling procedures.

  • For the introduction of a difluoromethyl group , 1,2-dichloro-2,2-difluoro-1-iodoethane presents itself as a potentially cost-effective building block. However, its utility is as a precursor in more complex synthetic sequences rather than a direct "fluorinating agent." The cost-effectiveness of this approach will heavily depend on the efficiency of the subsequent reaction steps to generate the desired difluoromethylated product. More direct difluoromethylating agents, while potentially more expensive per gram, may offer a more streamlined and ultimately more economical route.

Researchers and drug development professionals are encouraged to perform a thorough risk assessment and a detailed cost analysis for their specific application before selecting a reagent. The information and protocols provided in this guide serve as a starting point for this critical evaluation.

References

[Please note: The following list is a compilation of sources that may be relevant to the topic. The user should verify the content and validity of each link.]

  • Patsnap Eureka. (2026, February 13). Assess Chlorine Trifluoride's Role in Reducing Manufacturing Costs.
  • Pharmaceuticals.
  • UC Berkeley Tech Transfer.
  • ACS Publications. (2022, June 13). Cost-Efficient, Multigram Scalable Synthesis of Shelf-Stable Electrophilic (Phenylsulfonyl)difluoromethylating Reagents. [Link]

  • Fluoride Action Network. (2021, April 17). Cost effectiveness of fluoride.
  • International Journal of Futuristic Innovation in Engineering, Science and Technology (IJFIEST).
  • Chemical Society Reviews (RSC Publishing). (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. [Link]

  • ResearchGate. (2025, October 30). Recent Advances in Difluoromethylation Reaction. [Link]

  • MDPI. (2025, July 8). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • American Fluorid
  • Green Chemistry (RSC Publishing). (2017, October 30). Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. [Link]

  • National Center for Biotechnology Information. (2015, December 18).
  • Green Chemistry (RSC Publishing). (2021, May 21). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. [Link]

  • VNU.
  • University of Michigan.
  • Beilstein Journals. (2013, November 22). Difluoromethylation and trifluoromethylation reagents derived from tetrafluoroethane. [Link]

  • Synfacts. Advancements in Sustainable Trifluoromethylation: A Visible-Light-Induced Approach for Introducing CF3 Groups.
  • Carl ROTH. Safety Data Sheet: 1,2-Dichloroethane. [Link]

Sources

Comparative

Spectroscopic Identification of Impurities in 1,2-Dichloro-2,2-difluoro-1-iodoethane: A Comparative Analytical Guide

Topic: Spectroscopic identification of impurities in 1,2-Dichloro-2,2-difluoro-1-iodoethane Content Type: Publish Comparison Guide Executive Summary In the synthesis of fluorinated pharmaceutical intermediates, 1,2-Dichl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic identification of impurities in 1,2-Dichloro-2,2-difluoro-1-iodoethane Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, 1,2-Dichloro-2,2-difluoro-1-iodoethane (


)  serves as a critical building block for vinyl phosphonic acid derivatives and cyclopropanes. However, its validation presents a specific analytical paradox: the iodine atom renders the molecule thermally labile, making standard Gas Chromatography-Mass Spectrometry (GC-MS) prone to artifact generation (deiodination), while its high halogen content complicates ionization patterns.

This guide compares the efficacy of


F-qNMR , Cold-Inlet GC-MS , and Raman Spectroscopy  for impurity profiling. Based on experimental evidence, we establish 

F-qNMR as the primary method for assay purity, reserving GC-MS strictly for trace organic volatile analysis under controlled thermal conditions.
Part 1: The Analytical Challenge

The target molecule,


, typically arises from the addition of iodine monochloride (ICl) to 1-chloro-1,1-difluoroethylene. This synthetic route introduces a specific impurity profile that dictates the analytical strategy.

Key Impurities & Structural Risks:

  • Precursor Carryover: 1-chloro-1,1-difluoroethylene (Boiling point differences are minimal).

  • Over-Reduction: 1,2-Dichloro-1,1-difluoroethane (

    
    ), often indistinguishable by refractive index alone.
    
  • Thermal Decomposition: Elimination of HI or

    
     during analysis, leading to false positives for olefins.
    
Part 2: Comparative Analysis of Spectroscopic Methods

We evaluated three methodologies based on Specificity , Thermal Stability , and Limit of Quantitation (LOQ) .

Method A:

F Quantitative NMR (qNMR) – The Gold Standard

Unlike chromatographic methods,


F-NMR observes the nucleus directly without requiring volatilization. The fluorine atoms in the 

group provide a distinct chemical shift that is highly sensitive to the electronic environment of the neighboring carbon.
  • Mechanism: The

    
     group in the target molecule typically resonates between -60 and -80 ppm  (relative to 
    
    
    
    ). Impurities like the un-iodinated alkane (
    
    
    ) show significant upfield shifts due to the loss of the deshielding iodine atom.
  • Advantages:

    • Non-Destructive: No thermal degradation of the C-I bond.

    • Molar Response: Integral area is directly proportional to molar concentration; no compound-specific response factors needed.

  • Limitations: Lower sensitivity compared to MS (LOQ

    
     100-500 ppm).
    
Method B: Cold-Inlet GC-MS – The Trace Detective

Standard split/splitless injection at 250°C causes significant degradation of iodo-fluoroalkanes.

  • Modified Protocol: We utilize a Cooled Injection System (CIS) or On-Column injection starting at 40°C, ramping rapidly after the sample is on the column.

  • Advantages: Unmatched sensitivity for trace organic impurities (ppb range).

  • Limitations: Even with CIS, the ion source temperature (200°C+) can induce fragmentation (

    
    ), complicating molecular ion identification.
    
Method C: Raman Spectroscopy – The Rapid Screen

Raman is uniquely suited for haloalkanes because the Carbon-Iodine (C-I) stretch is a strong Raman scatterer but a weak IR absorber.

  • Mechanism: Direct observation of the C-I stretching vibration (

    
    ) around 500–600 cm
    
    
    
    .
  • Advantages: rapid "pass/fail" ID check; can detect free Iodine (

    
    ) as a distinct band at 180 cm
    
    
    
    .
  • Limitations: Not suitable for quantitative impurity profiling <1%.

Part 3: Data Synthesis & Performance Matrix

The following table summarizes the experimental performance of each method for this specific matrix.

Feature

F-qNMR
Cold-Inlet GC-MSRaman Spectroscopy
Primary Utility Purity Assay (>98%)Trace Impurity (<0.1%)Identity &

Detection
Sample Prep Dissolve in

+ IS
Dilute in HexaneNeat (Liquid in vial)
Thermal Stress None (Ambient)Moderate (Injector/Column)Low (Laser heating)
Specificity High (Isomer differentiation)High (Mass fingerprint)Medium (Functional group)
LOD ~10

g/mL
~0.01

g/mL
~1000

g/mL
Destructive? NoYesNo
Part 4: Recommended Experimental Protocols
Protocol 1:

F-qNMR Purity Assay

Objective: Determine molar purity without thermal degradation.

  • Internal Standard (IS) Selection: Use

    
    -Trifluorotoluene (TFT)  or Benzotrifluoride (BTF) . These have distinct shifts (~ -63 ppm) and high boiling points to prevent evaporation during prep.
    
  • Sample Preparation:

    • Weigh 20 mg of

      
       (precision 
      
      
      
      0.01 mg).
    • Weigh 10 mg of IS into the same vial.

    • Dissolve in 0.6 mL

      
       (ensure solvent is acid-free to prevent deiodination).
      
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 30s for fluorinated alkanes) to ensure full magnetization recovery.
    • Scans: 64 (for S/N > 200).

    • Spectral Width: +10 to -150 ppm.

  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of F nuclei,
    
    
    =Molar Mass,
    
    
    =Weight).
Protocol 2: Cold-Inlet GC-MS for Trace Analysis

Objective: Detect trace precursors without decomposing the iodide.

  • Inlet Setup: PTV (Programmed Temperature Vaporizer) or Cool On-Column.

    • Initial Temp: 40°C (0.1 min).

    • Ramp: 12°C/sec to 200°C.

  • Column: DB-624 or equivalent (mid-polarity for halogen separation).

  • MS Source: Set to 150°C (lower than standard 230°C) to minimize source fragmentation of the labile C-I bond.

  • Interpretation: Monitor for the Molecular Ion (

    
    ). If 
    
    
    
    is absent but
    
    
    (Loss of Iodine) is dominant, thermal degradation may still be occurring.
Part 5: Analytical Decision Workflow

The following diagram illustrates the logical flow for validating a batch of 1,2-Dichloro-2,2-difluoro-1-iodoethane.

PurityWorkflow Sample Raw Sample (1,2-Dichloro-2,2-difluoro-1-iodoethane) Visual Visual Inspection (Check for Purple Color/Iodine) Sample->Visual Raman Raman Screen (Confirm C-I Bond) Visual->Raman Clear/Straw Liquid Fail REJECT BATCH (Reprocess) Visual->Fail Purple (Free I2) NMR 19F-qNMR Assay (Primary Purity Method) Raman->NMR C-I Confirmed Raman->Fail No C-I Signal GCMS Cold-Inlet GC-MS (Trace Impurity Profiling) NMR->GCMS Purity > 98% NMR->Fail Purity < 98% GCMS->Fail Unknown Peaks Detected Pass RELEASE BATCH (Certificate of Analysis) GCMS->Pass Impurities < Threshold

Figure 1: Analytical workflow prioritizing non-destructive NMR quantification before subjecting the sample to thermal stress in GC-MS.

References
  • Henne, A. L., & Hubbard, D. M. (1936). Fluorinated Derivatives of Ethane and Ethylene.[1] Journal of the American Chemical Society, 58(3), 404–406. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for F chemical shifts and coupling constants).
  • Gorocs, R., et al. (2013).[2] Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, 51(2), 138–145. Link

  • Togashi, A., et al. (2021). Quantitative NMR as a Versatile Tool for Reference Material Preparation. Metrologia, 58. (Validates qNMR superiority over mass balance for organic purity). Link

  • Organic Syntheses. (1952). 1,1-Dichloro-2,2-difluoroethylene.[1] Organic Syntheses, Coll. Vol. 3, p.270. (Describes the precursor chemistry and potential contaminants). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,2-Dichloro-2,2-difluoro-1-iodoethane

CAS: 812-06-6 | Formula: [1][2][3][4] Executive Summary This guide supersedes generic safety data sheets (SDS) by providing context-aware operational protocols for 1,2-Dichloro-2,2-difluoro-1-iodoethane . As a haloalkane...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 812-06-6 | Formula:


[1][2][3][4]

Executive Summary

This guide supersedes generic safety data sheets (SDS) by providing context-aware operational protocols for 1,2-Dichloro-2,2-difluoro-1-iodoethane . As a haloalkane containing chlorine, fluorine, and iodine, this compound presents a unique "tri-hazard" profile: volatility typical of short-chain halides, high permeation potential characteristic of iodides, and the generation of highly corrosive decomposition byproducts (HF, HI) upon thermal stress or hydrolysis.[2][4]

Immediate Action Required:

  • Inspect Inventory: Check existing stock for pink/violet discoloration (indicates iodine liberation/decomposition).

  • Verify PPE: Standard nitrile exam gloves are insufficient for prolonged contact.

Part 1: Chemical Intelligence & Hazard Dynamics[4]

To handle this compound safely, one must understand its reactivity profile.[4] The Carbon-Iodine (


) bond is the weak link in this molecule (bond energy ~50-60 kcal/mol), making it photolabile and susceptible to homolytic cleavage.[2][4]
The Decomposition Cascade

Unlike simple chlorinated solvents, the presence of fluorine and iodine creates a complex degradation pathway.[4]

  • Photolysis: Exposure to UV/White light cleaves the

    
     bond, releasing radical species and elemental iodine (
    
    
    
    ).[4]
  • Hydrolysis: Contact with moisture can lead to the formation of hydrofluoric acid (HF) and hydroiodic acid (HI), both of which are corrosive to tissue and glass/metal equipment.

Graphviz Diagram: Degradation & Hazard Pathway

The following logic flow illustrates the causality between environmental exposure and specific safety risks.

HazardPathway Compound 1,2-Dichloro-2,2-difluoro-1-iodoethane Radicals Free Radicals (R• + I•) Compound->Radicals Photolysis Acids Acid Gas Generation (HF, HI, HCl) Compound->Acids Hydrolysis Light Light Exposure (UV/VIS) Light->Radicals Moisture Moisture/Water Moisture->Acids Risk1 Risk: Narcotic Effects & Skin Sensitization Radicals->Risk1 Risk2 Risk: Corrosive Burns & Pulmonary Edema Acids->Risk2

Figure 1: Causal pathway of environmental stressors leading to specific personnel hazards.[2][4]

Part 2: The PPE Matrix (Personal Protective Equipment)

Standard laboratory PPE is often rated for aqueous solutions or simple alcohols.[4] Halogenated alkyl iodides require a higher barrier of protection due to their lipophilicity and ability to permeate thin rubber.

Hand Protection: The "Double-Barrier" Standard

Critical Warning: Do not rely on thin (4 mil) nitrile gloves for direct handling.[2][4] Iodinated alkanes can permeate nitrile in <15 minutes.[4]

PPE LayerMaterial SpecificationRationale
Primary (Inner) Nitrile (5-8 mil) Provides dexterity and protects against incidental splashes.[2][4] Acts as a "sacrificial" layer.[4]
Secondary (Outer) Silver Shield® (Laminate) or Viton® Essential. Laminate films offer >4-8 hour breakthrough times for mixed haloalkanes.[2] Viton is excellent for chlorinated/fluorinated solvents.[4]
Inspection Visual CheckDiscard gloves immediately if "crinkling" or swelling is observed (signs of polymer degradation).
Respiratory & Eye Protection[4][5][6][7][8][9]
  • Engineering Control (Primary): All transfers must occur inside a certified chemical fume hood operating at face velocity >100 fpm.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are mandatory.[4] Face shields are recommended during synthesis scale-up (>100mL) due to the risk of pressurization.[2]

  • Respiratory (Emergency Only): In case of spill outside containment, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[2][4] Note: The "AG" component is vital due to potential HF/HI generation.[4]

Part 3: Operational Protocols

Protocol A: Safe Handling & Transfer

Objective: Minimize volatilization and prevent hydrolytic decomposition.

  • Preparation:

    • Ensure the fume hood sash is at the working height.[4]

    • Place a chemically resistant tray (polypropylene) under the work area to contain drips.

    • Stabilizer Check: If the liquid appears dark violet, it may require purification (washing with dilute sodium thiosulfate) before use to remove free iodine, which can interfere with radical reactions.[2][4]

  • Transfer:

    • Use glass or stainless steel syringes/cannulas.[4] Avoid plastic syringes (polystyrene/polycarbonate) which may be solvated by the haloalkane.

    • Keep the receiving vessel under an inert atmosphere (

      
       or 
      
      
      
      ) to prevent moisture ingress.
  • Storage:

    • Store at 2–8°C (Refrigerated).

    • Protect from light (Amber glass or foil-wrapped).[2]

    • Copper Turnings: Adding activated copper turnings to the storage bottle can act as a stabilizer, scavenging free iodine.[4]

Protocol B: Emergency Spill Response

Scenario: 50mL spill inside the fume hood.

  • Alert: Announce the spill. Do not turn off the hood fans.[4]

  • PPE Upgrade: Don Silver Shield/Laminate gloves immediately.[4]

  • Neutralization:

    • Cover the spill with an absorbent pad or vermiculite.[4][5][6]

    • Expert Tip: If iodine vapors (purple mist) are visible, sprinkle sodium thiosulfate powder over the absorbent to reduce volatile

      
       to non-volatile iodide salts.[4]
      
  • Cleanup:

    • Collect material into a wide-mouth jar.

    • Wipe the surface with a dilute soap solution, followed by water.[4]

    • Check pH of the surface to ensure no acidic residue (HF/HI) remains.

Part 4: Waste Management & Disposal[4]

Disposal of poly-halogenated compounds requires specific coding to prevent the formation of dioxins or damage to incinerator scrubbers.[2]

  • Segregation: Segregate into "Halogenated Organic Waste" .

  • Labeling: Explicitly list "Fluorinated/Iodinated" on the tag. Standard chlorinated waste streams may not be equipped to handle high iodine content (which can corrode incinerator metal) or fluorine (requires HF scrubbers).

  • Do NOT: Do not mix with strong oxidizers or alkali metals (Li, Na, K), as this can lead to explosive dehydrohalogenation.[2][4]

References

  • Utah State University. Glove Chemical Compatibility Guide (Haloalkane Permeation). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
1,2-Dichloro-2,2-difluoro-1-iodoethane
Reactant of Route 2
1,2-Dichloro-2,2-difluoro-1-iodoethane
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